Vedaprofen
描述
Structure
3D Structure
属性
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049077 | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-09-6 | |
| Record name | Vedaprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vedaprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyl-α-methylnaphthalene-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEDAPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vedaprofen's Cyclooxygenase Inhibition: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its interaction with COX-1 and COX-2. While precise, publicly available IC50 values for this compound are not consistently reported in peer-reviewed literature, evidence from veterinary studies suggests a preferential inhibition of COX-1 in species such as horses and dogs. This document details the experimental protocols for determining COX inhibition, presents the arachidonic acid signaling pathway, and discusses the implications of this compound's COX selectivity.
Introduction
This compound is a chiral NSAID utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase, a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[2]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2] The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile.
Mechanism of Action: Cyclooxygenase Inhibition
This compound inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by blocking the active site of the COX enzymes.[1] This prevents the subsequent production of various prostaglandins and thromboxanes that contribute to the inflammatory response.
The Arachidonic Acid Cascade
The inflammatory cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. This compound specifically targets the cyclooxygenase pathway.
Cyclooxygenase Isoform Selectivity
Quantitative Data on COX Inhibition
A thorough review of published scientific literature did not yield consistent, peer-reviewed IC50 values for this compound's inhibition of COX-1 and COX-2. Such data is crucial for a definitive quantitative assessment of its isoform selectivity. For illustrative purposes, the following table structure is provided to demonstrate how such data would be presented.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Species/Assay | Reference |
| This compound | Data not available | Data not available | Data not available | - | - |
| Ibuprofen | 12 | 80 | 0.15 | Human Monocytes | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | Human Monocytes | [3] |
| Celecoxib | 82 | 6.8 | 12 | Human Monocytes | [3] |
| Data for Ibuprofen, Meloxicam, and Celecoxib are provided for comparative context and are derived from a human monocyte assay. |
Experimental Protocols for Determining COX Inhibition
The determination of an NSAID's COX inhibitory activity and selectivity is typically performed using in vitro assays. The two most common methods are the whole blood assay and the recombinant enzyme assay.
Whole Blood Assay for COX-1 and COX-2 Inhibition
The whole blood assay is considered a physiologically relevant method as it accounts for the protein-binding of the drug and the cellular environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in whole blood.
Methodology:
-
COX-1 Activity:
-
Fresh heparinized whole blood is collected from the species of interest.
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Coagulation is induced (e.g., by allowing the blood to clot at 37°C) to stimulate platelet COX-1 activity.
-
The reaction is stopped, and the serum is collected.
-
The concentration of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity:
-
Fresh heparinized whole blood is collected.
-
Aliquots are pre-incubated with a selective COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.
-
COX-2 expression is induced by incubating the blood with lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
-
The blood is then incubated with various concentrations of the test compound or vehicle control.
-
The plasma is collected after centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is measured by ELISA.
-
Data Analysis:
Dose-response curves are generated by plotting the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the log concentration of the test compound. The IC50 values are then calculated from these curves.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory effects of four potential anti-endotoxaemic drugs assessed in vitro using equine whole blood assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Biological Activity of Vedaprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is utilized in veterinary medicine for its analgesic and anti-inflammatory properties. As a chiral compound, it exists in two enantiomeric forms: S-(+)-vedaprofen and R-(-)-vedaprofen. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, with a focus on their interaction with cyclooxygenase (COX) enzymes. While specific in-vitro inhibitory data for the individual enantiomers of this compound is not extensively available in the public domain, this guide synthesizes information on the racemic mixture and draws parallels from the well-documented stereoselective activity of other profens to provide a thorough understanding. This document includes available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and Chirality
This compound is a member of the 2-arylpropionic acid (profen) family of NSAIDs, which are known for their therapeutic effects in managing pain and inflammation.[1] The mechanism of action of profens is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.
A critical aspect of this compound's pharmacology is its chirality. The molecule possesses a chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: S-(+)-vedaprofen and R-(-)-vedaprofen. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. For the profen class of NSAIDs, the S-(+)-enantiomer is generally considered the eutomer, possessing the majority of the COX-inhibitory and thus anti-inflammatory activity, while the R-(-)-enantiomer (the distomer) is often much less active in this regard.[2][3]
Cyclooxygenase (COX) Inhibition
The primary molecular targets of this compound are the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.
In-Vitro Inhibitory Activity of this compound
Table 1: In-Vitro Cyclooxygenase (COX) Inhibitory Activity of Racemic this compound
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Species | Assay Type | Reference |
| Racemic this compound | Not Reported | Not Reported | 1.2 | Canine | Not Specified | [4] |
Note: A selectivity ratio greater than 1 indicates a preference for COX-2 inhibition.
Stereoselectivity of COX Inhibition in Profens
The stereoselective inhibition of COX enzymes is a hallmark of the profen class of NSAIDs. Numerous studies on related compounds such as ketoprofen (B1673614), flurbiprofen, and carprofen (B1668582) have consistently demonstrated that the S-(+)-enantiomer is the potent inhibitor of both COX-1 and COX-2, whereas the R-(-)-enantiomer is significantly less active, often by several orders of magnitude.[1][2][3]
Table 2: Examples of Stereoselective COX Inhibition by Other Profens
| Compound | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ketoprofen | S-(+) | Not specified | 0.024 (guinea pig whole blood) | [2] |
| R-(-) | > 1 (inactive) | > 1 (inactive) | [2] | |
| Flurbiprofen | S-(+) | Not specified | 0.48 (sheep placenta) | [2] |
| R-(-) | > 80 (inactive) | > 80 (inactive) | [2] | |
| Carprofen | S-(+) | - | Preferential COX-2 inhibition | [1] |
| R-(-) | - | Low inhibitory activity | [1] |
Based on this consistent pattern within the profen class, it is highly probable that S-(+)-vedaprofen is the pharmacologically active enantiomer responsible for the inhibition of COX-1 and COX-2, while R-(-)-vedaprofen is likely to be significantly less potent .
Pharmacokinetics of this compound Enantiomers
Pharmacokinetic studies of this compound have been conducted in dogs and horses, revealing enantioselective disposition.
Pharmacokinetics in Dogs
A study in Beagle dogs after oral and intravenous administration of racemic this compound showed that the R-(-) enantiomer predominated in the plasma.[5] This phenomenon, where the less active R-(-) enantiomer has a higher plasma concentration than the active S-(+)-enantiomer, is also observed with other profens like carprofen.[1]
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Dogs (Single Oral Dose of 0.5 mg/kg)
| Parameter | This compound (Racemate) | R-(-)-Vedaprofen | S-(+)-Vedaprofen | Reference |
| Tmax (h) | 0.63 ± 0.14 | Not Reported | Not Reported | [5] |
| Bioavailability (%) | 86 ± 7 | Not Reported | Not Reported | [5] |
| Terminal Half-life (h) | 12.7 ± 1.7 | Not Reported | Not Reported | [5] |
| AUC R(-)/S(+) Ratio | - | 1.9 ± 0.2 | - | [5] |
| Plasma Protein Binding | > 99.5% | > 99.5% | > 99.5% | [5] |
Experimental Protocols
In-Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This is a common method to determine the IC50 values of NSAIDs for COX-1 and COX-2.
Objective: To determine the concentration of the test compound (S-(+)-vedaprofen and R-(-)-vedaprofen) required to inhibit 50% of COX-1 and COX-2 activity in a whole blood sample.
Methodology:
-
Blood Collection: Fresh heparinized blood is collected from the target species (e.g., canine, equine).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Clotting is induced (e.g., by allowing the blood to clot at 37°C for a specific time), which activates platelets and stimulates COX-1 to produce thromboxane (B8750289) A2 (TXA2).
-
TXA2 is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is collected.
-
TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (if necessary to isolate COX-2 activity, though often the inflammatory stimulus is sufficient to predominantly measure COX-2 activity).
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
Various concentrations of the test compound or vehicle control are added.
-
After incubation, the reaction is stopped, and plasma is collected.
-
Prostaglandin E2 (PGE2) levels, a major product of COX-2 activity, are quantified by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Arachidonic acid cascade and the mechanism of COX inhibition by this compound.
Experimental Workflow: In-Vitro COX Inhibition Assay
Caption: Experimental workflow for determining COX-1 and COX-2 inhibition.
Logical Relationships: Pharmacokinetics and Pharmacodynamics
References
- 1. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective cyclooxygenase inhibition in cellular models by the enantiomers of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacology of Vedaprofen in Equine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders in horses.[1] Its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923). This guide provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound in equine models, supported by detailed experimental protocols and quantitative data. A notable gap in the current public scientific literature is the absence of specific quantitative data on the in vitro COX-1 to COX-2 inhibitory concentration ratio (IC50 ratio) for this compound in equine whole blood assays.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes.[2] There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as gastric mucosa protection and platelet aggregation via thromboxane (B8750289) A2 synthesis.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of inflammatory prostaglandins like PGE2.[3]
This compound is a racemic mixture, containing both S(+) and R(-) enantiomers. The S(+) enantiomer is considered more potent in the inhibition of prostaglandin (B15479496) synthesis.[1] While this compound has demonstrated potent inhibition of prostaglandin E2 (PGE2) and thromboxane B2 (TxB2) synthesis in equine models, specific IC50 ratios to quantify its selectivity for COX-2 over COX-1 in horses are not available in the reviewed peer-reviewed literature.[1][4][5] This contrasts with other NSAIDs used in horses, for which such selectivity data are published.[6]
Pharmacokinetics
This compound's pharmacokinetic profile has been studied following both intravenous and oral administration in equine models. The drug exhibits enantioselective pharmacokinetics, meaning the R(-) and S(+) enantiomers are absorbed, distributed, and eliminated differently.[7]
Intravenous Administration
A pivotal study in ponies provides the most comprehensive data for intravenous administration.[7]
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Pony Plasma (Single 1 mg/kg IV Dose)
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| Area Under Curve (AUC) | 7524 ng·h/mL | 1639 ng·h/mL |
| Plasma Concentration Ratio (R:S) at 5 min | 69:31 | - |
| Plasma Concentration Ratio (R:S) at 3 h | 96:4 | - |
| Elimination Half-Life (t½β) | Greater than S(+) | Less than R(-) |
| Mean Residence Time (MRT) | Greater than S(+) | Less than R(-) |
| Volume of Distribution (Vd) | Less than S(+) | Greater than R(-) |
| Data sourced from Lees et al. (1999).[7] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Inflammatory Exudate (Single 1 mg/kg IV Dose in Ponies)
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| Max Concentration (Cmax) | 2950 ng/mL | 1534 ng/mL |
| Area Under Curve (AUC) | 9755 ng·h/mL | 4400 ng·h/mL |
| Data sourced from Lees et al. (1999).[7] |
Table 3: Additional Pharmacokinetic Properties of this compound in Ponies (IV)
| Parameter | Observation |
| Plasma Protein Binding | > 99% |
| Exudate Protein Binding | > 99% |
| Data sourced from Lees et al. (1999).[7] |
Oral Administration
An oral gel formulation of this compound is available for use in horses.
Table 4: Pharmacokinetic Parameters of this compound in Horses (Oral Gel)
| Parameter | Value |
| Bioavailability | 80-90% (significantly reduced with food) |
| Terminal Half-Life | 350-500 minutes |
| Accumulation | No accumulation with repeated dosing |
| Metabolism | Extensively metabolized, primarily to a monohydroxylated derivative |
| Excretion | ~70% of an oral dose excreted in urine |
| Data sourced from the European Medicines Agency. |
Experimental Protocols
Protocol: IV Pharmacokinetics in an Equine Model of Acute Inflammation
This protocol is based on the methodology described by Lees et al. (1999).[7]
-
Subjects: Six ponies were utilized in a two-period cross-over study design.
-
Inflammation Model: A mild, acute inflammatory reaction was induced via the subcutaneous implantation of carrageenan-soaked sponges into the neck region. This established a site for the collection of inflammatory exudate to assess drug penetration.
-
Drug Administration: this compound was administered as a single intravenous dose of 1 mg/kg body weight.
-
Sample Collection: Heparinized blood samples and inflammatory exudate samples were collected at predetermined time points following administration. Plasma was separated from blood samples by centrifugation.
-
Analytical Method: Concentrations of the R(-) and S(+) enantiomers of this compound in plasma and exudate were quantified using a validated stereospecific high-performance liquid chromatography (HPLC) assay.
-
Pharmacokinetic Analysis: Plasma and exudate concentration-time data were analyzed using appropriate compartmental or non-compartmental models to determine key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and elimination half-life for each enantiomer.
Protocol: Clinical Efficacy Trial for Musculoskeletal Disorders
This is a generalized protocol based on common designs for NSAID field trials in horses.[5]
-
Subjects: A statistically appropriate number of client-owned horses diagnosed with lameness due to musculoskeletal disorders (e.g., osteoarthritis). Lameness is graded using a standardized scale (e.g., American Association of Equine Practitioners [AAEP] scale).
-
Study Design: A prospective, randomized, controlled, and blinded multicenter study. Horses are randomly assigned to a treatment group (this compound) or a control/comparator group (e.g., placebo or another active NSAID).
-
Drug Administration: this compound oral gel is administered at the recommended dosage: an initial dose of 2 mg/kg, followed by a maintenance dose of 1 mg/kg every 12 hours for a defined period (e.g., 14 days).
-
Efficacy Assessment: The primary variable is clinical improvement in lameness. Lameness evaluations are performed by veterinarians blinded to the treatment assignments at baseline (Day 1) and at subsequent time points (e.g., Day 7, Day 14). Secondary variables can include pain on palpation, joint swelling, and range of motion.
-
Safety Assessment: Horses are monitored for adverse events, with particular attention to typical NSAID-related side effects such as changes in fecal consistency or signs of oral lesions. Blood samples may be collected for hematology and clinical chemistry analysis.
-
Statistical Analysis: Lameness scores and other clinical parameters are compared between treatment groups using appropriate statistical tests to determine efficacy.
Logical Relationships and Data Interpretation
The interpretation of pharmacokinetic data is crucial for designing effective dosing regimens. The relationships between key parameters determine how a drug behaves in the body.
Conclusion and Future Directions
This compound is an effective NSAID for the management of musculoskeletal pain and inflammation in horses, with established pharmacokinetic profiles for both intravenous and oral routes. Its mechanism is centered on the potent inhibition of prostaglandin synthesis. However, a significant area for future research is the determination of this compound's in vitro COX-1 versus COX-2 selectivity profile in equine-specific assays. Such data would allow for a more precise classification of this compound among other NSAIDs and would provide veterinarians and researchers with a more complete understanding of its therapeutic and safety profile. Further studies detailing the pharmacokinetics of the oral formulation in horses under various feeding conditions would also be of significant clinical value.
References
- 1. In vitro and ex vivo pharmacodynamics of selected non-steroidal anti-inflammatory drugs in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Vedaprofen: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound. It includes a detailed, representative synthetic pathway, a summary of its physicochemical properties, and methodologies for key analytical and biological assays. Furthermore, this guide illustrates the mechanism of action of this compound through the inhibition of the cyclooxygenase (COX) signaling pathway and outlines a typical experimental workflow for its analysis.
Chemical Properties
This compound, with the IUPAC name (2RS)-2-(4-Cyclohexylnaphthalen-1-yl)propanoic acid, is a white or almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₂ | [2] |
| Molecular Weight | 282.4 g/mol | [2] |
| CAS Number | 71109-09-6 | [2] |
| Appearance | White or almost white powder | [1] |
| Solubility | Practically insoluble in water; freely soluble in acetone; soluble in methanol; dissolves in dilute solutions of alkali hydroxides. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL); and in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL). | [1][3] |
| logP (computed) | 5.7 | [2][4] |
| pKa | No experimental data available. As a carboxylic acid, it is expected to be acidic. | |
| Melting Point | No specific experimental data available in the searched literature. |
Synthesis of this compound
A representative synthetic route to this compound is a multi-step process commencing with 1-cyclohexylnaphthalene (B29632). The following is a detailed, representative methodology for the key steps in the synthesis. While the alkylation step described here is for the deuterated analog, the same principle applies to the synthesis of this compound using methyl iodide.
Experimental Protocol: Synthesis of this compound
Step 1: Chloromethylation of 1-Cyclohexylnaphthalene
-
Objective: To introduce a chloromethyl group onto the naphthalene (B1677914) ring.
-
Procedure:
-
In a suitable reaction vessel, dissolve 1-cyclohexylnaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add paraformaldehyde (excess) and a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).[5]
-
Bubble dry hydrogen chloride (HCl) gas through the mixture while maintaining the temperature at 60-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene.
-
Step 2: Cyanation
-
Objective: To replace the chloro group with a nitrile group.
-
Procedure:
-
Dissolve the crude 1-(chloromethyl)-4-cyclohexylnaphthalene in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium cyanide (NaCN) (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile.
-
Step 3: Alkylation
-
Objective: To introduce the methyl group alpha to the nitrile.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the resulting anion solution back to 0°C and add methyl iodide (CH₃I) (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile (B13430878). Purify via column chromatography if necessary.
-
Step 4: Hydrolysis
-
Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final this compound product.
-
Procedure:
-
To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude this compound by recrystallization or column chromatography.
-
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound has been shown to be a COX-1 selective inhibitor.[3]
References
- 1. nhathuocngocanh.com [nhathuocngocanh.com]
- 2. This compound | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-vedaprofen | C19H22O2 | CID 37888176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Determination of this compound in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Vedaprofen on Chondrocytes: A Technical Overview
Disclaimer: As of late 2025, a comprehensive review of published literature reveals a notable absence of direct in vitro studies specifically investigating the effects of Vedaprofen on chondrocyte metabolism, gene expression, and viability. This compound, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is recognized for its dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Due to the lack of direct experimental data on this compound, this technical guide synthesizes findings from in vitro studies on other relevant NSAIDs, particularly those with similar mechanisms of action (e.g., other propionic acid derivatives, COX-2 preferential inhibitors, and dual COX/LOX inhibitors), to infer the potential effects of this compound on chondrocytes. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.
Core Concepts in Chondrocyte Biology and NSAID Intervention
Chondrocytes are the sole cell type in articular cartilage, responsible for synthesizing and maintaining the extracellular matrix (ECM), which is primarily composed of type II collagen and proteoglycans (in the form of aggrecan). In inflammatory joint diseases such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to produce inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). These mediators contribute to cartilage degradation by upregulating matrix metalloproteinases (MMPs) and downregulating the synthesis of essential ECM components.
NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923). This compound's dual inhibitory action on both COX and LOX pathways suggests it may also modulate the production of leukotrienes, another class of inflammatory mediators. The direct effects of these drugs on chondrocyte function, independent of their systemic anti-inflammatory action, are of significant interest for their potential role in modifying the course of cartilage degeneration.
Inferred Effects of this compound on Chondrocyte Function Based on Related NSAID Studies
The following sections summarize the observed in vitro effects of various NSAIDs on chondrocytes. These findings provide a basis for hypothesizing the potential actions of this compound.
Proteoglycan and Collagen Synthesis
The effect of NSAIDs on the synthesis of proteoglycans and collagen, crucial for cartilage integrity, is complex and often dose-dependent. Several studies have shown that at therapeutic concentrations, some NSAIDs may suppress proteoglycan synthesis.[1] For instance, high concentrations of indomethacin (B1671933) and diclofenac (B195802) have been found to inhibit proteoglycan secretion in both chondrocyte monolayer and cartilage explant cultures.[2] Conversely, other NSAIDs like ketoprofen (B1673614) have demonstrated a stimulatory effect on proteoglycan synthesis at physiological concentrations.[2] Tiaprofenic acid, another propionic acid derivative, was found to have minimal effect on proteoglycan and type II collagen biosynthesis.[3][4]
Table 1: Summary of In Vitro Effects of Various NSAIDs on Proteoglycan (PG) and Collagen (Col) Synthesis in Chondrocytes
| NSAID | Effect on PG Synthesis | Effect on Col II Synthesis | Reference |
| Indomethacin | Inhibition at high concentrations | Inhibition | [2][3] |
| Acetylsalicylic Acid | Inhibition | Inhibition | [3] |
| Diclofenac | Inhibition at high concentrations | Not specified | [2] |
| Piroxicam | Inhibition at high concentrations | Not specified | [2] |
| Tiaprofenic Acid | No significant suppression | No significant suppression | [3][4] |
| Ketoprofen | Stimulation at low concentrations | Not specified | [2] |
| Meloxicam | No significant effect at therapeutic concentrations | Not specified | [5] |
| Ibuprofen (B1674241) | Neutral effect in non-inflammatory conditions | Not specified | [6] |
| Celecoxib | Increased expression | Increased expression | [7] |
Gene Expression
In vitro studies using techniques like RNA-sequencing have provided insights into how NSAIDs modulate gene expression in chondrocytes. In osteoarthritic chondrocytes stimulated with IL-1β, ibuprofen was shown to upregulate anti-inflammatory genes and downregulate several inflammatory mediators.[6][8] In the absence of an inflammatory stimulus, ibuprofen had a largely neutral effect on the chondrocyte transcriptome.[6][8] Celecoxib, a COX-2 selective inhibitor, has been shown to increase the gene expression of aggrecan and type II collagen in porcine chondrocytes.[7]
Chondrocyte Viability and Apoptosis
The impact of NSAIDs on chondrocyte survival is a critical consideration. Some non-selective NSAIDs have been shown to induce chondrocyte apoptosis and necrosis at therapeutic concentrations.[9] For example, ketorolac (B1673617) has been reported to have a dose-dependent cytotoxic effect on human chondrocytes.[10][11] In contrast, some studies suggest that certain NSAIDs, like nimesulide (B1678887) and ibuprofen, may protect chondrocytes from apoptosis.[12] COX-2 selective inhibitors generally appear to have less detrimental effects on chondrocyte viability.[9]
Production of Inflammatory Mediators
A primary and well-established effect of NSAIDs is the inhibition of PGE2 production. In vitro studies consistently demonstrate that both non-selective NSAIDs (e.g., indomethacin) and COX-2 selective inhibitors (e.g., celecoxib) effectively reduce PGE2 release from chondrocytes, particularly after inflammatory stimulation.[5][13] The effect of NSAIDs on nitric oxide production is less consistent. While some NSAIDs have been shown to inhibit NO-induced apoptosis, their direct effect on NO production by chondrocytes varies.[14][15]
Table 2: Summary of In Vitro Effects of Various NSAIDs on Inflammatory Mediator Production by Chondrocytes
| NSAID | Effect on PGE2 Production | Effect on Nitric Oxide (NO) Production | Reference |
| Indomethacin | Inhibition | Not specified | [16] |
| Celecoxib | Inhibition | Not specified | [13] |
| Meloxicam | Inhibition | No significant effect | [5] |
| Diclofenac | Not specified | Weak reduction | [15] |
Methodologies for In Vitro Assessment of this compound on Chondrocytes
Based on established protocols from studies on other NSAIDs, a general experimental workflow to investigate the effects of this compound on chondrocytes can be outlined.
Generic Experimental Protocol
-
Chondrocyte Isolation and Culture:
-
Articular cartilage is harvested from a suitable animal model (e.g., equine, canine, bovine, or human tissue).
-
Chondrocytes are isolated by enzymatic digestion, typically using pronase and collagenase.
-
Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells can be cultured in monolayer, pellet culture, or in a 3D scaffold system to better mimic the native cartilage environment.
-
-
Experimental Treatment:
-
Chondrocyte cultures are treated with a range of concentrations of this compound, ideally spanning the expected therapeutic dose.
-
To investigate the anti-inflammatory effects, a subset of cultures is co-treated with an inflammatory stimulus, such as IL-1β or TNF-α.
-
Appropriate controls, including vehicle-only and inflammatory stimulus-only groups, are included.
-
-
Assessment of Chondrocyte Response:
-
Gene Expression Analysis: RNA is extracted from chondrocytes, and quantitative real-time PCR (qRT-PCR) or RNA-sequencing is performed to measure the expression of key genes, including those for type II collagen (COL2A1), aggrecan (ACAN), MMPs (e.g., MMP-1, MMP-13), and inflammatory cytokines.
-
Proteoglycan Synthesis Assay: The rate of proteoglycan synthesis is commonly measured by the incorporation of a radiolabeled precursor, such as 35S-sulfate, into the extracellular matrix.
-
Cell Viability and Apoptosis Assays: Cell viability can be assessed using assays such as the MTT or live/dead staining. Apoptosis can be quantified by methods like TUNEL staining or flow cytometry for annexin (B1180172) V.
-
Quantification of Inflammatory Mediators: The concentrations of PGE2 and NO (measured as nitrite) in the culture medium are determined using ELISA and the Griess assay, respectively.
-
Visualizing the Molecular Pathways
The following diagrams illustrate the generalized signaling pathways in chondrocytes that are likely modulated by NSAIDs like this compound.
Caption: A generalized workflow for assessing the in vitro effects of NSAIDs on chondrocytes.
Caption: Inferred mechanism of this compound via dual inhibition of COX and LOX pathways.
Conclusion and Future Directions
In the absence of direct experimental evidence, the in vitro effects of this compound on chondrocytes can only be inferred from studies on other NSAIDs. Based on this body of work, it is plausible that this compound, through its inhibition of PGE2 production, would mitigate inflammatory responses in chondrocytes. However, its effects on extracellular matrix synthesis and chondrocyte viability remain to be determined and could be complex, potentially exhibiting dose-dependent stimulatory or inhibitory effects.
The dual inhibitory action of this compound on both COX and LOX pathways presents an interesting area for future research. It is conceivable that the simultaneous reduction of prostaglandins and leukotrienes could offer a unique profile in modulating chondrocyte inflammatory responses.
To provide definitive guidance for researchers and clinicians, there is a clear and urgent need for dedicated in vitro studies on this compound. Such research should aim to:
-
Characterize the dose-dependent effects of this compound on proteoglycan and type II collagen synthesis in both normal and osteoarthritic chondrocytes.
-
Elucidate the impact of this compound on the gene expression profile of chondrocytes under both basal and inflammatory conditions.
-
Determine the effects of this compound on chondrocyte proliferation, viability, and apoptosis.
-
Investigate the specific contributions of COX versus LOX inhibition to the overall effect of this compound on chondrocyte function.
By addressing these knowledge gaps, the scientific community can better understand the potential of this compound not only as a symptomatic treatment for joint pain and inflammation but also as a potential disease-modifying agent in cartilage-related pathologies.
References
- 1. Effects of nonsteroidal anti-inflammatory drugs on chondrocyte metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NSAID on collagen and proteoglycan synthesis of cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of meloxicam, compared with other NSAIDs, on cartilage proteoglycan metabolism, synovial prostaglandin E2, and production of interleukins 1, 6 and 8, in human and porcine explants in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do Nonsteroidal Anti-Inflammatory Drugs Have a Deleterious Effect on Cartilage Repair? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Chondrotoxicity of Nonsteroidal Anti-inflammatory Drugs and Opioid Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-steroidal anti-inflammatory drugs inhibit nitric oxide-induced apoptosis and dedifferentiation of articular chondrocytes independent of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minocycline inhibits the production of inducible nitric oxide synthase in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory drugs, prostanoid and proteoglycan production by cultured bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamic Properties of Vedaprofen in Horses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds.[1] It is utilized in veterinary medicine for its anti-inflammatory, analgesic, and antipyretic properties, particularly in the management of musculoskeletal disorders and soft tissue lesions in horses.[1][2] This technical guide provides a comprehensive overview of the core pharmacodynamic properties of this compound in equine species, detailing its mechanism of action, effects on inflammatory mediators, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzyme system.[3] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in various physiological "housekeeping" functions, including the protection of the gastrointestinal mucosa and maintenance of renal blood flow.[4]
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[4]
By inhibiting COX enzymes, this compound reduces the synthesis of these pro-inflammatory eicosanoids, thereby mitigating the clinical signs of inflammation.[3]
Signaling Pathway of this compound's Anti-Inflammatory Action
Effects on Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis
Studies in horses have demonstrated that this compound potently inhibits the synthesis of key inflammatory mediators. Specifically, it has been shown to inhibit prostaglandin E2 (PGE2) synthesis in inflammatory exudate and thromboxane B2 (TXB2) synthesis in both serum and exudate.[3]
-
Prostaglandin E2 (PGE2): A major prostaglandin involved in the classic signs of inflammation (redness, swelling, heat, and pain).
-
Thromboxane B2 (TXB2): A stable metabolite of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. Inhibition of TXB2 synthesis by this compound is indicative of its effect on COX-1 activity.
While the inhibitory effects of this compound on PGE2 and TXB2 are established, specific quantitative data on the percentage of inhibition at therapeutic doses in horses are not widely available in the reviewed literature.
COX-1 vs. COX-2 Selectivity
The ratio of a non-steroidal anti-inflammatory drug's (NSAID) inhibitory activity on COX-1 versus COX-2 is a critical determinant of its safety profile. NSAIDs that are more selective for COX-2 are generally associated with a lower risk of gastrointestinal side effects, as they spare the protective functions of COX-1.[4]
The precise COX-1/COX-2 selectivity ratio for this compound in horses has not been definitively established in the public domain. While some sources suggest it may have some COX-2 selectivity, one experimental study in horses indicated that it may be more COX-1 selective.[5] This highlights the need for further quantitative analysis, such as in vitro whole blood assays, to determine the specific IC50 values for this compound against equine COX-1 and COX-2.
Data Presentation
The following tables summarize the known pharmacodynamic properties and effects of this compound in horses based on available literature.
Table 1: Qualitative Pharmacodynamic Effects of this compound in Horses
| Pharmacodynamic Effect | Observation | Reference(s) |
| Anti-inflammatory | Reduction of inflammation associated with musculoskeletal disorders and soft tissue lesions. | [1][2] |
| Analgesic | Relief of pain associated with musculoskeletal disorders and soft tissue lesions. | [1][2] |
| Antipyretic | Possesses antipyretic properties. | [3] |
| PGE2 Inhibition | Potent inhibition of prostaglandin E2 synthesis in inflammatory exudate. | [3] |
| TXB2 Inhibition | Potent inhibition of thromboxane B2 synthesis in serum and inflammatory exudate. | [3] |
Table 2: Enantiomer-Specific Activity of this compound
| Enantiomer | Activity | Reference(s) |
| (+) enantiomer | More potent in inhibiting prostaglandin synthesis. | [3] |
| Both enantiomers | Contribute to the therapeutic actions of the compound and are equipotent PGF2α antagonists. | [3] |
Experimental Protocols
The pharmacodynamic properties of this compound in horses have been investigated using established experimental models of inflammation.
Carrageenan-Soaked Sponge Model of Acute Inflammation
This model is used to induce a localized, acute inflammatory response, allowing for the collection of inflammatory exudate to analyze the effects of anti-inflammatory drugs.
Methodology:
-
Sponge Preparation: Sterile polyester (B1180765) sponges are soaked in a solution of carrageenan, an inflammatory agent.
-
Implantation: The carrageenan-soaked sponges are surgically implanted subcutaneously in a suitable location on the horse, often the neck.
-
Drug Administration: this compound is administered to the horse, typically intravenously or orally, at a specified dose and time relative to sponge implantation.
-
Exudate Collection: At various time points after implantation, the sponges and the accumulated inflammatory exudate are collected.
-
Analysis: The collected exudate is analyzed for various inflammatory markers, including:
-
Prostaglandin E2 (PGE2) concentrations
-
Thromboxane B2 (TXB2) concentrations
-
Leukocyte counts
-
Total protein concentration
-
This model allows for the direct measurement of the drug's effect on the local production of inflammatory mediators at the site of inflammation.[6]
Experimental Workflow for the Carrageenan-Soaked Sponge Model
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method to determine the in vitro potency and selectivity of an NSAID for COX-1 and COX-2 in a specific species. While specific data for this compound in horses is not available, the general methodology is as follows:
Methodology:
-
Blood Collection: Whole blood is collected from healthy horses that have not been treated with any NSAIDs.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquots of whole blood are incubated with various concentrations of this compound.
-
The blood is allowed to clot, which stimulates platelet aggregation and subsequent COX-1-mediated production of thromboxane A2, which is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).
-
The concentration of TXB2 in the serum is measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquots of heparinized whole blood are incubated with a COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.
-
Various concentrations of this compound are added to the samples.
-
The concentration of prostaglandin E2 (PGE2) in the plasma is measured as an indicator of COX-2 activity.
-
-
Data Analysis:
-
The concentrations of this compound that cause 50% inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are determined and expressed as the IC50 values.
-
The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
-
Logical Relationship for Determining COX Selectivity
Conclusion
This compound is an effective NSAID in horses, exerting its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes and subsequent reduction in prostaglandin and thromboxane synthesis. While its qualitative pharmacodynamic effects are well-documented, a significant gap exists in the publicly available quantitative data regarding its specific COX-1 and COX-2 inhibitory potency in equine species. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's pharmacodynamic profile in horses. Such data would be invaluable for optimizing its clinical use and for the development of future anti-inflammatory therapies in equine medicine.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Tromboxane B2 inhibits the pulmonary inactivation of prostaglandin E2 in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
Vedaprofen's Inhibition of Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes. This document outlines the common experimental protocols utilized to quantify COX inhibition, presents available data on this compound's activity, and visualizes the key biochemical pathways and experimental workflows.
Introduction
This compound is a potent, non-narcotic analgesic and anti-inflammatory agent. Like other NSAIDs, its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme system, which is responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids. Prostaglandins are key mediators of inflammation, pain, and fever. This compound is a racemic mixture, with both the (+) and (-) enantiomers contributing to its therapeutic activity; however, the (+) enantiomer is a more potent inhibitor of prostaglandin synthesis.
Prostaglandin Synthesis Pathway and NSAID Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). This compound and other NSAIDs act by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to PGH2.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the COX-2 selectivity of the drug.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference Species |
| This compound | Not Reported | Not Reported | Unfavorable (not highly selective for COX-2) | Dog |
| Carprofen | Not Reported | Not Reported | 1.75 (selective toward COX-2) | Dog |
| Meloxicam | Not Reported | Not Reported | Favorable for COX-2 | Dog |
| Phenylbutazone | Not Reported | Not Reported | Unfavorable for COX-2 | Dog |
| Aspirin | Not Reported | Not Reported | Unfavorable for COX-2 | Dog |
Experimental Protocols for Determining COX Inhibition
Several in vitro and ex vivo methods are employed to determine the inhibitory activity of NSAIDs on COX-1 and COX-2.
In Vitro Purified Enzyme Assay
This assay directly measures the effect of a compound on the activity of isolated and purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the COX enzyme, a heme cofactor, and a reducing agent like epinephrine.
-
Inhibitor Incubation: Various concentrations of this compound (or other test NSAIDs) are pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The reaction is allowed to proceed for a defined period and then terminated. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Whole Blood Assay
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it is conducted in a whole blood matrix.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy subjects (e.g., dogs, humans) into tubes containing an anticoagulant like heparin.
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control at 37°C for a specified duration.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
To measure COX-1 activity, the blood is allowed to clot, which stimulates platelet aggregation and the production of thromboxane A2 (TXA2), a COX-1 dependent product.
-
TXA2 is unstable and is rapidly converted to the stable metabolite, thromboxane B2 (TXB2).
-
The concentration of TXB2 in the serum is measured by EIA or LC-MS as an index of COX-1 activity.
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
To measure COX-2 activity, the whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes.
-
The production of prostaglandin E2 (PGE2) is then measured in the plasma by EIA or LC-MS as an index of COX-2 activity.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are calculated from the dose-response curves of TXB2 and PGE2 inhibition, respectively.
Conclusion
This compound effectively inhibits prostaglandin synthesis through the blockade of COX enzymes. While it is established as a potent anti-inflammatory and analgesic agent, its specific inhibitory profile against COX-1 and COX-2 is not as well-defined in publicly available literature as that of some other NSAIDs. The reported lack of high COX-2 selectivity in dogs suggests a potential for gastrointestinal and renal side effects, which is a common consideration for non-selective NSAIDs. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's COX inhibitory activity, which is crucial for a comprehensive understanding of its pharmacological profile and for the development of safer and more effective anti-inflammatory therapies. Further research to precisely quantify the IC50 values of this compound for COX-1 and COX-2 across different species would be highly valuable to the scientific and veterinary communities.
A Technical Guide to the Racemic Mixture and Enantiomers of Vedaprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties. As a chiral molecule, this compound exists as a racemic mixture of two enantiomers: (S)-(+)-vedaprofen and (R)-(-)-vedaprofen. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of racemic this compound and its individual enantiomers. Detailed experimental protocols for the synthesis, chiral separation, and analysis of this compound are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of chiral NSAIDs.
Introduction
This compound, chemically known as (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid, is a member of the profen family of NSAIDs.[1] Like other profens, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2] The presence of a chiral center in its structure means that this compound is a racemic mixture of two enantiomers. It is widely recognized that for most profens, the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity through COX inhibition, while the (R)-enantiomer is significantly less active in this regard.[3] This guide delves into the stereoselective properties of this compound, providing a detailed examination of its enantiomers.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the individual enantiomers of this compound are not extensively available in public literature. However, data for the racemic mixture and computed values for the enantiomers provide valuable insights.
| Property | Racemic this compound | (R)-(-)-Vedaprofen (Computed) | (S)-(+)-Vedaprofen (Computed) |
| Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₂₂O₂ | C₁₉H₂₂O₂ |
| Molecular Weight | 282.38 g/mol [4] | 282.4 g/mol [5] | 282.4 g/mol |
| Melting Point | 144-148°C[1] | Not available | Not available |
| pKa | Not available | Not available | Not available |
| Solubility | Soluble in Chloroform and DMSO[1][4] | Not available | Not available |
| XLogP3 | 5.52[6] | 5.7[5] | 5.7 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species, revealing stereoselective disposition of its enantiomers.
Pharmacokinetics in Dogs
Following oral administration of racemic this compound to dogs, the drug is rapidly absorbed.[7] The bioavailability is high, at approximately 86%.[7] Notably, there is a predominance of the R(-)-enantiomer in the plasma.[7] this compound is highly bound to plasma proteins (>99.5%).[7]
| Parameter | Racemic this compound (Oral) | R(-)-Vedaprofen (Oral) | S(+)-Vedaprofen (Oral) |
| Tmax (h) | 0.63 ± 0.14 | Not specified | Not specified |
| Terminal Half-life (h) | 12.7 ± 1.7 | Not specified | Not specified |
| Bioavailability (%) | 86 ± 7 | Not specified | Not specified |
| AUC R(-)/S(+) Ratio | - | 1.9 ± 0.2 | - |
Data sourced from a study in Beagle dogs at a dosage of 0.5 mg/kg.[7]
Pharmacokinetics in Horses
Intravenous administration of this compound in ponies also demonstrates enantioselective pharmacokinetics.
| Parameter | R(-)-Vedaprofen (IV) | S(+)-Vedaprofen (IV) |
| AUC (ng·h/mL) | 7524 | 1639 |
| Elimination Half-life (h) | Greater than S(+) | Less than R(-) |
| Volume of Distribution | Less than S(+) | Greater than R(-) |
Data sourced from a study in ponies following a single intravenous dose of 1 mg/kg.[3]
Pharmacodynamics and Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme, COX-1 and COX-2. While specific IC50 values for the inhibition of COX-1 and COX-2 by the individual enantiomers of this compound are not publicly available, data from structurally similar profens, such as ketoprofen (B1673614) and carprofen, consistently show that the (S)-enantiomer is a significantly more potent inhibitor of both COX isoforms than the (R)-enantiomer.[3][8] One source indicates that racemic this compound is a COX-1 selective inhibitor.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the arachidonic acid cascade.
Caption: Mechanism of action of this compound in the arachidonic acid pathway.
Experimental Protocols
Asymmetric Synthesis of (S)-Vedaprofen (Representative Protocol)
This protocol is based on the asymmetric hydrogenation of a vinyl arene precursor, a common method for the synthesis of profens.
Caption: Workflow for the asymmetric synthesis of (S)-Vedaprofen.
Materials and Reagents:
-
Vinyl arene precursor of this compound
-
Chiral phosphoramidite (B1245037) ligand
-
Nickel catalyst precursor (e.g., [Ni(COD)₂])
-
Hydride source (e.g., diethylaluminum hydride)
-
Anhydrous toluene
-
Oxidizing agent (e.g., potassium permanganate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Asymmetric Hydrovinylation: a. In a nitrogen-filled glovebox, dissolve the chiral phosphoramidite ligand and the nickel catalyst precursor in anhydrous toluene. b. Add the vinyl arene precursor to the catalyst solution. c. Cool the reaction mixture to the desired temperature (e.g., -20°C) and slowly add the hydride source. d. Stir the reaction mixture for the specified time, monitoring for completion by TLC or GC. e. Quench the reaction with an appropriate reagent (e.g., methanol). f. Purify the product by column chromatography.
-
Oxidative Degradation: a. Dissolve the product from the hydrovinylation step in a suitable solvent (e.g., acetone). b. Add the oxidizing agent portion-wise at a controlled temperature. c. Stir until the reaction is complete, as indicated by TLC. d. Work up the reaction mixture, typically involving filtration and extraction. e. Purify the final product, (S)-vedaprofen, by crystallization or column chromatography.
Disclaimer: This is a representative protocol and requires optimization for the specific synthesis of (S)-vedaprofen.
Chiral Separation of this compound Enantiomers by HPLC
This protocol is based on the use of a chiral stationary phase (CSP) for the separation of profen enantiomers.
Caption: General workflow for the chiral HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based CSPs are recommended, such as amylose-based (e.g., Chiralpak AD) or cellulose-based columns.
-
Mobile Phase (Normal Phase): A mixture of a hydrocarbon (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The concentration of the alcohol is a critical parameter for optimizing separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled column temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 260 nm).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the hydrocarbon and alcohol components. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective areas and calculate the enantiomeric ratio.
Disclaimer: This is a general protocol and the specific mobile phase composition, flow rate, and temperature should be optimized for the chosen chiral stationary phase and the desired separation.
Conclusion
This compound is a clinically effective NSAID that, like other profens, exists as a racemic mixture. The available evidence strongly suggests that its pharmacological activity is stereoselective, with the (S)-enantiomer being the more potent inhibitor of cyclooxygenase enzymes. The pharmacokinetic profiles of the this compound enantiomers are also distinct, with the (R)-enantiomer showing a longer half-life and higher plasma concentrations in dogs and horses. While a complete experimental dataset for the individual enantiomers is not publicly available, this technical guide provides a comprehensive summary of the current knowledge and presents adaptable experimental protocols for the further investigation of this important veterinary drug. A deeper understanding of the stereoselective properties of this compound will be crucial for the development of more refined and potentially safer anti-inflammatory therapies.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective inhibition of cyclooxygenase‐2 by enflicoxib, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of this compound and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Vedaprofen as a propionic acid derivative NSAID
An In-depth Review of the Propionic Acid Derivative NSAID for Drug Development Professionals
Abstract
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, utilized in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and pharmacological characteristics. The document details its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, its pharmacokinetic profile in target species, and its chemical synthesis. Key experimental protocols for evaluating its efficacy and selectivity are provided, alongside quantitative data presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of complex processes for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid, is a member of the arylpropionic acid group of NSAIDs.[1] Like other drugs in this class, it possesses a chiral center, and its pharmacological activity is primarily associated with the S-(+)-enantiomer, although it is typically administered as a racemic mixture.[2] this compound is primarily used in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders in horses and dogs.[3] This guide aims to provide a detailed technical resource on this compound, encompassing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and synthetic route.
Physicochemical Properties
This compound is a crystalline solid with the following physicochemical properties:
| Property | Value | Reference |
| Chemical Name | (±)-2-(4-cyclohexyl-1-naphthalenyl)propanoic acid | [4] |
| Synonyms | Quadrisol, CERM 10202 | [4] |
| CAS Number | 71109-09-6 | [4] |
| Molecular Formula | C₁₉H₂₂O₂ | [4] |
| Molecular Weight | 282.38 g/mol | [4] |
| Appearance | Crystalline Solid | [4] |
| Solubility | Soluble in DMSO, slightly soluble in water | [5] |
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[6] Prostaglandins are key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are primarily linked to the inhibition of COX-1.[6]
Prostaglandin (B15479496) Synthesis Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
COX Selectivity
The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is a measure of an NSAID's selectivity. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2. This compound has been reported to have a low COX-2:COX-1 ratio of 0.8, suggesting it has more activity against COX-2, though this indicates it is not highly selective.[7]
| Drug | Canine In Vitro COX-1 IC50 (µM) | Canine In Vitro COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| This compound | Data not consistently available in searched literature | Data not consistently available in searched literature | Preferential for COX-2 (Ratio ~0.8) | [7][8] |
| Meloxicam | 2.4 | 0.2 | 12 | [8] |
| Carprofen | Data varies | Data varies | Preferential for COX-2 | [9] |
| Ketoprofen | Data varies | Data varies | Slightly more selective for COX-1 | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species, primarily dogs and horses.
Pharmacokinetic Parameters in Dogs
Following oral administration of a 0.5 mg/kg dose in Beagle dogs, this compound is rapidly absorbed and has high bioavailability.[10]
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 0.63 ± 0.14 | [10] |
| Bioavailability (%) | 86 ± 7 | [10] |
| Terminal Half-life (t½) (h) - Oral | 12.7 ± 1.7 | [10] |
| Terminal Half-life (t½) (h) - IV | 16.8 ± 2.2 | [10] |
| Plasma Protein Binding (%) | > 99.5 | [10] |
| AUC R(-)/S(+) enantiomer ratio | 1.9 ± 0.2 | [10] |
Pharmacokinetic Parameters in Horses (Ponies)
| Parameter | R(-) Enantiomer | S(+) Enantiomer | Reference |
| AUC (ng·h/mL) in Plasma | 7524 | 1639 | [11] |
| Plasma Concentration Ratio (R:S) at 5 min | 69:31 | 69:31 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound.
In Vitro COX Inhibition Assay (Canine Whole Blood)
This assay is a standard method to determine the in vitro COX selectivity of NSAIDs.[8]
Experimental Workflow:
References
- 1. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of expression of cyclooxygenase-1 and -2 isozymes in canine tissues and their differential sensitivity to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic Acid Induced Writhing Test [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Vedaprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group of therapeutic agents.[1][2] Its primary application is in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders.[3] The therapeutic effects of this compound, like other NSAIDs, are attributed to its inhibitory action on cyclooxygenase (COX) enzymes.[1][2][4] These enzymes are pivotal in the inflammatory cascade, catalyzing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.
This document provides detailed application notes and protocols for establishing robust in vitro models to assess the efficacy of this compound. The described assays are fundamental for characterizing the inhibitory activity of this compound on its target enzymes and for quantifying its anti-inflammatory potential in a controlled cellular environment.
Mechanism of Action: Cyclooxygenase Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthase. There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. The upregulation of COX-2 leads to a significant increase in the production of pro-inflammatory prostaglandins at the site of inflammation.
By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), a potent inflammatory mediator. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.
Data Presentation: Quantitative Efficacy of this compound and Other NSAIDs
A thorough review of the scientific literature did not yield specific quantitative data for the half-maximal inhibitory concentrations (IC50) of this compound against COX-1 and COX-2 enzymes. Therefore, the following table for this compound remains to be populated pending future studies.
Table 1: In Vitro Inhibitory Activity of this compound on Cyclooxygenase Enzymes
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available |
To illustrate the application of the described protocols and provide a reference for expected outcomes, Table 2 summarizes the IC50 values for well-characterized NSAIDs, which can be used as positive controls in the outlined assays.
Table 2: In Vitro Inhibitory Activity of Reference NSAIDs on Cyclooxygenase Enzymes
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Celecoxib | COX-1 | 82 | 12 | |
| COX-2 | 6.8 | |||
| Diclofenac | COX-1 | 0.076 | 2.9 | |
| COX-2 | 0.026 | |||
| Indomethacin | COX-1 | 0.0090 | 0.029 | |
| COX-2 | 0.31 | |||
| Meloxicam | COX-1 | 37 | 6.1 | |
| COX-2 | 6.1 |
Signaling Pathway and Experimental Workflows
COX-2 signaling pathway and this compound's point of inhibition.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay determines the IC50 of this compound for both COX-1 and COX-2 by measuring the peroxidase activity of the COX enzyme.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (co-factor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Arachidonic acid (substrate)
-
This compound
-
Positive control inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of Hemin, TMPD, and Arachidonic Acid in COX Assay Buffer.
-
Prepare serial dilutions of this compound and positive controls in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.5%.
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer and keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): 150 µL of COX Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: 140 µL of COX Assay Buffer, 10 µL of Hemin, 10 µL of the appropriate this compound (or control) dilution, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Background Wells: 160 µL of COX Assay Buffer and 10 µL of Hemin.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.
-
Reaction Initiation:
-
Add 10 µL of TMPD working solution to all wells.
-
Add 10 µL of Arachidonic Acid working solution to all wells to start the reaction.
-
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time (e.g., 2 minutes).
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental workflow for the In Vitro COX Inhibition Assay.
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context, typically using macrophages (e.g., RAW 264.7 or THP-1 cell lines) stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive control inhibitor (e.g., Indomethacin)
-
96-well cell culture plates
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Protocol:
-
Cell Seeding:
-
Culture macrophage cells to ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds or controls. Include a vehicle control (medium with solvent) and an unstimulated control (medium only).
-
Pre-incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Inflammatory Stimulation:
-
Add LPS to all wells except the unstimulated control to a final concentration of 1 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for PGE2 analysis. The supernatant can be stored at -80°C or used immediately.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
After collecting the supernatant, assess the viability of the remaining cells using an appropriate assay to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the PGE2 concentration in each sample based on the ELISA standard curve.
-
Determine the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Correct for any cytotoxicity observed in the cell viability assay.
-
Plot the corrected percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental workflow for the Cell-Based PGE2 Inhibition Assay.
Troubleshooting and Data Interpretation
-
High Variability: Ensure consistent cell seeding density, thorough mixing of reagents, and precise timing of incubations.
-
Low Signal in Assays: Check the activity of the enzymes and the quality of the reagents. Optimize substrate and enzyme concentrations. For cell-based assays, ensure the cells are healthy and responsive to LPS stimulation.
-
No Inhibition by this compound: Verify the concentration and solubility of the this compound stock solution. Include potent positive controls to validate the assay's performance.
-
Cytotoxicity: If significant cell death is observed at concentrations that inhibit PGE2 production, the inhibitory effect may be an artifact of toxicity. It is crucial to determine a non-toxic concentration range for the assay.
Conclusion
The in vitro models described in these application notes provide a robust framework for evaluating the efficacy of this compound. The direct COX enzyme inhibition assay allows for the precise determination of the inhibitory potency and selectivity of the compound. The cell-based PGE2 inhibition assay offers a more physiologically relevant model to confirm the anti-inflammatory activity of this compound in a cellular context. By employing these standardized protocols, researchers can generate reliable and reproducible data to characterize the pharmacological profile of this compound and other novel NSAIDs. Further studies are warranted to determine the specific IC50 values for this compound to enable a more complete quantitative assessment of its in vitro efficacy.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Vedaprofen for Equine Synovitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds. It is utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties, particularly in the management of musculoskeletal disorders in horses.[1] This document provides detailed application notes and protocols for the use of this compound in equine synovitis research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with potential side effects, such as gastrointestinal disturbances.[3]
While the precise COX-1/COX-2 inhibitory ratio for this compound in horses is not definitively established in the reviewed literature, it is understood to exert its anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. One study noted that this compound appears to have a greater affinity for COX-1 than COX-2.[4]
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
Caption: COX pathway inhibition by this compound.
Pharmacokinetics
Pharmacokinetic data for this compound in horses is primarily available for intravenous administration.[1] There is a noted lack of published data regarding the oral gel formulation in equine models.[1]
Quantitative Pharmacokinetic Data (Intravenous Administration)
The following table summarizes the pharmacokinetic parameters of this compound's enantiomers in pony plasma following a single intravenous dose of 1 mg/kg.[1]
| Parameter | R(-) Enantiomer | S(+) Enantiomer |
| AUC (ng·h/mL) | 7524 | 1639 |
| Cmax (ng/mL) in Exudate | 2950 | 1534 |
| AUC in Exudate (ng·h/mL) | 9755 | 4400 |
| Plasma Protein Binding | >99% | >99% |
Experimental Protocols for Equine Synovitis Models
Several models can be utilized to induce synovitis in horses for the evaluation of anti-inflammatory agents like this compound. The most common methods involve the intra-articular injection of inflammatory agents such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).
Lipopolysaccharide (LPS)-Induced Synovitis Protocol
This protocol is adapted from established models of transient synovitis in horses.[5][6]
Objective: To induce a transient, inflammatory synovitis in a selected equine joint to evaluate the efficacy of this compound.
Materials:
-
Healthy, adult horses with no pre-existing joint pathology.
-
Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5).
-
Sterile saline for injection.
-
Clippers, surgical scrub, and sterile gloves.
-
Syringes and needles of appropriate sizes for arthrocentesis and injection.
-
Tubes for synovial fluid collection (e.g., EDTA and plain tubes).
-
This compound for administration (oral gel or intravenous solution).
-
Equipment for lameness evaluation (e.g., inertial sensors, force plates, or a standardized scoring system).
Procedure:
-
Baseline Data Collection:
-
Perform a thorough clinical examination, including a lameness evaluation at a trot.
-
Collect synovial fluid from the target joint (e.g., middle carpal or talocrural joint) for baseline analysis of total protein, white blood cell (WBC) count, and inflammatory mediators (e.g., Prostaglandin E2).
-
-
Induction of Synovitis:
-
Aseptically prepare the skin over the target joint.
-
Inject a low dose of LPS (e.g., 0.125 to 0.5 ng) diluted in sterile saline into the joint space.
-
-
Treatment Administration:
-
Post-Induction Monitoring and Data Collection:
-
Conduct lameness evaluations at predetermined time points (e.g., 4, 8, 12, 24, 48, and 72 hours post-LPS injection).
-
Collect synovial fluid at the same time points to measure changes in total protein, WBC count, and inflammatory markers.
-
Monitor for any systemic adverse effects.
-
Experimental Workflow for LPS-Induced Synovitis Study
Caption: Workflow for an LPS-induced synovitis study.
Efficacy Data
Quantitative data on the efficacy of this compound in equine synovitis models is limited in the public domain. However, a clinical field trial comparing this compound to Firocoxib in lame horses provides some insight into its clinical effectiveness.
Clinical Efficacy in Lame Horses
In a prospective, randomized, controlled, double-blinded, multicenter field trial, 96 lame horses were treated with either Firocoxib or this compound for 14 days.[4]
| Treatment Group | Number of Horses | Dosage | Clinical Improvement at Day 14 |
| This compound | 48 | 2.0 mg/kg initial dose, then 1.0 mg/kg every 12 hours (oral paste) | 65% |
| Firocoxib | 48 | 0.1 mg/kg every 24 hours (oral paste) | 83% |
Safety and Tolerability
This compound is generally well-tolerated in horses at the recommended dosages. As with other NSAIDs, potential side effects can include gastrointestinal lesions, soft feces, urticaria, and lethargy.[2] These effects are typically reversible upon discontinuation of the treatment.[2] It is advised to avoid use in dehydrated, hypovolemic, or hypotensive animals due to the potential risk of increased renal toxicity.[2]
Conclusion
This compound is an effective NSAID for the management of pain and inflammation associated with musculoskeletal disorders in horses. While there is a need for more published research on its oral pharmacokinetics in horses and its specific quantitative effects on inflammatory markers in synovitis models, the available data and established protocols provide a solid foundation for further investigation. Researchers are encouraged to utilize standardized experimental models and quantitative outcome measures to further elucidate the therapeutic profile of this compound in equine synovitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of classical NSAIDs and COX-2 selective inhibitors on purified ovine enzymes and human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. gaerum-dyreklinik.dk [gaerum-dyreklinik.dk]
- 5. The lipopolysaccharide model for the experimental induction of transient lameness and synovitis in Standardbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinement of the Lipopolysaccharide-Induced Synovitis Model in Equine Middle Carpal Joints - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Vedaprofen quantification in plasma
An LC-MS/MS method for the quantification of Vedaprofen in plasma is a critical tool for pharmacokinetic, pharmacodynamic, and toxicological studies in the field of veterinary medicine.[1] this compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in equine and canine species.[2][3] Accurate measurement of its concentration in biological matrices like plasma is essential for dose-response assessments and regulatory compliance.[2]
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, this compound-d3, to ensure high accuracy and precision.[4]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Blank plasma from the relevant species (e.g., equine, canine)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions of 1 mg/mL.[4]
-
Working Standard Solutions: Perform serial dilutions of the this compound primary stock solution with 50% methanol or a similar solvent mixture (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions.[2][4] These will be used to create the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound-d3 stock solution with 50% methanol to a final concentration of 100 ng/mL.[4]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.[4]
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound-d3) to each tube, except for blank samples.[4]
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Centrifuge the samples at high speed (e.g., 13,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][4]
LC-MS/MS Analysis
The following table outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Gradient Elution | A suitable gradient should be employed to separate this compound and the internal standard from matrix components.[2] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2][5] |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[2][4] |
| Precursor Ion (m/z) | This compound: 281[2][6] |
| This compound-d3: To be determined (typically M+3 of the parent compound)[5] | |
| Product Ion (m/z) | This compound: 237[2][6] |
| This compound-d3: To be determined[5] | |
| Collision Energy | Optimize for maximum signal intensity[2] |
| Declustering Potential | Optimize for maximum signal intensity[2] |
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound quantification is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.
| Parameter | Matrix | Value |
| Linearity Range | Livestock products and seafood | 0.001 - 0.1 µg/mL[6][7] |
| Mean Recovery | Livestock products and seafood | 72 - 94%[6][7] |
| Bovine milk | 94.7 - 110.0%[8][9] | |
| Limit of Quantitation (LOQ) | Livestock products and seafood | 0.001 - 0.007 µg/g[6][7] |
| Relative Standard Deviation (RSD) | Livestock products and seafood | 1.1 - 2.0%[6][7] |
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics of this compound and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of this compound in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vedaprofen Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vedaprofen administration in canine studies, including its pharmacological properties, established protocols from published research, and key experimental considerations.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1][2][3] It functions by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] this compound is a racemic mixture of (+) and (-) enantiomers, both of which contribute to its therapeutic effects.[1] In veterinary medicine, it is primarily used for the management of pain and inflammation associated with musculoskeletal disorders in dogs and horses.[2][4]
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for designing effective in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Canines (Oral Administration)
| Parameter | Value | Reference |
| Dosage | 0.5 mg/kg body weight | [5] |
| Bioavailability | 86% (fasted) | [5] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 ± 0.14 hours | [5] |
| Terminal Half-life (t½) | 12.7 ± 1.7 hours | [5] |
| Plasma Protein Binding | > 99.5% | [5] |
Key Considerations:
-
Food Effect: Oral bioavailability of this compound can be reduced when administered with or shortly after feeding.[1] For consistent absorption in research settings, it is advisable to administer the drug to fasted animals.
-
Enantioselectivity: Following administration, the R(-) enantiomer of this compound is the predominant form found in plasma.[5]
-
No Accumulation: Studies have shown that this compound does not accumulate in the plasma of dogs after repeated oral administration at the recommended dose.[5]
Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.
This compound is known to preferentially inhibit COX-2 in dogs, which is a desirable characteristic for an NSAID as it may be associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[6]
Signaling Pathway of COX Inhibition
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Experimental Protocols
The following are detailed protocols for the oral administration of this compound in canine studies, based on methodologies from published research.
Oral Administration for Musculoskeletal Pain and Inflammation Studies
This protocol is adapted from a multicenter clinical study comparing the efficacy of this compound and Meloxicam (B1676189) in dogs with musculoskeletal pain and inflammation.[7]
Objective: To assess the efficacy of this compound in reducing pain and inflammation associated with acute or chronic musculoskeletal disorders.
Materials:
-
This compound oral gel (e.g., Quadrisol®)
-
Calibrated dosing syringe
-
Canine subjects with naturally occurring musculoskeletal disorders
-
Clinical assessment scoring system (e.g., Lameness score, pain on palpation score)
Procedure:
-
Animal Selection: Select canine subjects with a confirmed diagnosis of a musculoskeletal disorder. Exclude animals with known gastrointestinal, renal, or hepatic disease.
-
Dosage Calculation: The recommended oral dose of this compound is 0.5 mg/kg of body weight, administered once daily.[7] Accurately weigh each dog before the study to ensure correct dosage.
-
Administration:
-
Administer the this compound oral gel directly into the dog's mouth.
-
For optimal absorption, it is recommended to administer the dose to a fasted dog, or at a consistent time relative to feeding.[1]
-
-
Study Duration:
-
Clinical Assessment:
-
Conduct a thorough clinical examination at baseline (Day 0) and at regular intervals throughout the study (e.g., weekly).
-
Utilize a standardized clinical scoring system to assess parameters such as lameness, pain on palpation, swelling, and overall activity level.
-
-
Data Analysis: Compare the clinical scores at each time point to the baseline scores to evaluate the efficacy of the treatment.
Pharmacokinetic Study Protocol
This protocol is based on a study investigating the pharmacokinetics of this compound in Beagle dogs.[5]
Objective: To determine the pharmacokinetic profile of orally administered this compound in canines.
Materials:
-
This compound oral gel
-
Calibrated dosing syringe
-
Healthy Beagle dogs
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Ultrafiltration devices (for plasma protein binding analysis)
Procedure:
-
Animal Preparation: Use healthy, fasted Beagle dogs.
-
Dosing: Administer a single oral dose of this compound at 0.5 mg/kg body weight.[5]
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., cephalic vein) at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 32, and 48 hours post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of this compound and its enantiomers in canine plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Plasma Protein Binding Analysis:
-
Use ultrafiltration to separate the unbound (free) drug from the protein-bound drug in plasma samples.
-
Quantify the unbound drug concentration using HPLC.
-
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.
Experimental Workflow for a Canine Clinical Trial
Caption: A typical workflow for a canine clinical trial of this compound.
Safety and Adverse Effects
In clinical studies, this compound is generally well-tolerated in dogs.[7] However, as with other NSAIDs, potential adverse effects can occur.
Table 2: Reported Adverse Effects of this compound in Canines
| Adverse Effect | Frequency | Reference |
| Mild Transient Gastrointestinal Signs (e.g., vomiting, soft feces/diarrhea, reduced appetite, lethargy) | ~11% | [7] |
| Adverse Effects Requiring Treatment Cessation | ~5% | [7] |
Contraindications: this compound should not be used in animals with pre-existing alimentary tract disorders, hemorrhagic diathesis, or impaired heart, liver, or kidney function.[1]
Conclusion
This compound is an effective NSAID for the management of pain and inflammation in canine subjects. The provided protocols and data offer a foundation for researchers to design and execute robust in vivo studies. Adherence to proper dosing, administration, and monitoring procedures is essential for obtaining reliable data and ensuring animal welfare.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound [medbox.iiab.me]
- 3. CAS 71109-09-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics of this compound and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of pre and post-operative this compound with ketoprofen for pain control in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and meloxicam in dogs with musculoskeletal pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Chiral Separation of Vedaprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, utilized primarily in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Its chemical structure, 2-(4-Cyclohexyl-1-naphthyl)-propionic acid, contains a chiral center, meaning it exists as a racemic mixture of two enantiomers.[2][3][4] While both enantiomers contribute to the therapeutic effects, the (+) enantiomer is a more potent inhibitor of prostaglandin (B15479496) synthesis.[4] The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of reliable analytical methods for their separation and quantification. This is crucial for pharmacokinetic studies, quality control, and supporting drug development activities.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a robust and widely used technique for the enantioselective analysis of chiral compounds like this compound.[5] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, based on established methods for structurally similar profens.[5]
Experimental Protocols
Due to the limited availability of direct experimental data for this compound, the following protocol is a recommended starting point adapted from successful methods for other profen-class NSAIDs.[5] Optimization of these conditions may be necessary to achieve the desired resolution and peak shape for this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended.[5]
-
Primary Recommendation: Amylose-based CSP, such as Chiralpak® AD-H (or equivalent).
-
Alternative: Cellulose-based CSP, such as Chiralcel® OJ-H (or equivalent).
-
-
Chemicals and Reagents:
-
This compound racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
-
2. Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC method.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Further dilute this stock solution to a working concentration of approximately 100 µg/mL using the mobile phase.
-
Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. For analysis in biological matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) will be required, followed by reconstitution in the mobile phase.[6][7]
4. Method Validation Parameters
For regulatory submissions and to ensure the reliability of the method, validation should be performed according to relevant guidelines (e.g., ICH, VICH).[6] Key parameters to evaluate include:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Resolution (Rs) | The separation between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation. |
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the chiral separation of this compound enantiomers based on the described method. Actual results may vary and require method optimization.
Table 1: Expected Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | ~ 8.5 | ~ 1.1 | - |
| Enantiomer 2 | ~ 10.2 | ~ 1.2 | > 1.5 |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~ 0.3 µg/mL |
| LOQ | ~ 1.0 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound enantiomers.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-Hexane to IPA. A lower percentage of IPA generally increases retention and may improve resolution. |
| Incorrect chiral stationary phase. | Screen alternative CSPs, such as a cellulose-based column. | |
| Column temperature is not optimal. | Vary the column temperature (e.g., 15-35 °C) to assess its impact on selectivity. | |
| Poor Peak Shape (Tailing) | Analyte interaction with active sites on the column. | Add a small amount of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase. |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and precise measurement of mobile phase components. |
| Insufficient column equilibration. | Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) before the first injection. | |
| Fluctuations in temperature. | Use a column oven to maintain a stable temperature. |
References
- 1. CAS 71109-09-6: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of this compound in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vedaprofen in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group of compounds.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever. While specific data on the use of this compound in standardized rodent models of chronic arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are limited in publicly available literature, this document provides detailed protocols for these models. The application of this compound within these protocols is based on its classification as an NSAID and general principles of anti-inflammatory drug testing. Furthermore, a protocol for the carrageenan-induced paw edema model, a common acute inflammation model for screening NSAIDs, is provided as a foundational method for assessing in vivo anti-inflammatory activity.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound, like other NSAIDs, exerts its anti-inflammatory effects by blocking the activity of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. Prostaglandin E2 (PGE2), in particular, is a major contributor to the signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain. By inhibiting COX enzymes, this compound reduces the production of PGE2 and other pro-inflammatory prostaglandins, thereby alleviating the symptoms of arthritis.[2][3]
Caption: this compound's mechanism of action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used in vivo assay for screening the acute anti-inflammatory activity of NSAIDs.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound, vehicle, or positive control orally (p.o.). c. One hour after drug administration, inject 0.1 ml of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (ml) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 1 | 0.62 ± 0.05 | 27.1 |
| This compound | 5 | 0.43 ± 0.04 | 49.4 |
| This compound | 10 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.31 ± 0.04** | 63.5 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are illustrative. |
Adjuvant-Induced Arthritis (AIA) in Rats
AIA is a widely used model of chronic inflammation and autoimmune arthritis that shares some pathological features with human rheumatoid arthritis.
Workflow:
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Protocol:
-
Animals: Female Lewis rats (150-180 g) are typically used due to their high susceptibility.
-
Induction of Arthritis: a. On day 0, animals are anesthetized and injected intradermally at the base of the tail or in the subplantar region of the right hind paw with 0.1 ml of Complete Freund's Adjuvant (CFA), which is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (e.g., 10 mg/ml).[4]
-
Treatment: a. Prophylactic treatment can be initiated on day 0 or therapeutically after the onset of secondary paw swelling (around day 10-14). b. Animals are treated daily with oral doses of this compound (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control (e.g., Methotrexate).
-
Evaluation of Arthritis: a. Paw Volume: The volume of both hind paws is measured using a plethysmometer every 2-3 days starting from day 0 until the end of the experiment (e.g., day 28). b. Arthritis Score: The severity of arthritis in each paw is scored macroscopically based on erythema, swelling, and joint rigidity. A common scoring system is:
- 0 = No signs of inflammation
- 1 = Slight swelling and/or erythema
- 2 = Moderate swelling and erythema
- 3 = Severe swelling and erythema
- 4 = Gross deformity and/or ankylosis The maximum score per animal is 16 (4 points per paw). c. Body Weight: Body weight is recorded every 2-3 days as a general indicator of health.
-
Endpoint Analysis: a. On the final day of the experiment, animals are euthanized. b. Histopathology: Hind paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion. c. Biomarkers: Blood can be collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 21 (± SEM) | Mean Change in Paw Volume (ml) on Day 21 (± SEM) |
| Normal Control | - | 0.0 ± 0.0 | 0.05 ± 0.01 |
| AIA Control | - | 12.5 ± 0.8 | 1.52 ± 0.11 |
| This compound | 5 | 7.2 ± 0.6 | 0.85 ± 0.09 |
| This compound | 10 | 4.8 ± 0.5 | 0.51 ± 0.07 |
| Methotrexate | 0.3 | 3.5 ± 0.4 | 0.42 ± 0.06 |
| **p<0.01 vs. AIA Control. Data are illustrative. |
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is considered to be more immunologically similar to human rheumatoid arthritis, involving an autoimmune response to type II collagen.
Workflow:
Caption: Workflow for Collagen-Induced Arthritis Model.
Protocol:
-
Animals: Female Lewis or Dark Agouti rats (6-8 weeks old) are commonly used.
-
Induction of Arthritis: a. Primary Immunization (Day 0): Animals are injected intradermally at the base of the tail with 100-200 µl of an emulsion containing bovine or chicken type II collagen (e.g., 2 mg/ml) in Complete Freund's Adjuvant (CFA). b. Booster Immunization (Day 7): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered in the same manner.
-
Treatment: a. Treatment is typically initiated after the onset of clinical signs of arthritis (around day 14-18). b. Animals are treated daily with oral doses of this compound, vehicle, or a positive control.
-
Evaluation of Arthritis: a. Clinical Scoring: Arthritis severity is assessed 3-4 times per week using a scoring system similar to the one described for the AIA model. b. Paw Measurement: The thickness of the hind paws is measured using a caliper. c. Body Weight: Monitored regularly.
-
Endpoint Analysis: a. Histopathology: Joint tissues are processed for histological examination as described for the AIA model. b. Immunological Analysis: Serum levels of anti-type II collagen antibodies (IgG, IgG1, IgG2a) can be measured by ELISA to assess the autoimmune response.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score on Day 28 (± SEM) | Mean Paw Thickness (mm) on Day 28 (± SEM) | Anti-Collagen IgG (OD450) |
| Normal Control | - | 0.0 ± 0.0 | 2.1 ± 0.1 | 0.15 ± 0.02 |
| CIA Control | - | 11.8 ± 0.9 | 4.5 ± 0.3 | 1.85 ± 0.15 |
| This compound | 10 | 6.5 ± 0.7 | 3.2 ± 0.2 | 1.78 ± 0.13 |
| Dexamethasone | 0.1 | 2.1 ± 0.4 | 2.5 ± 0.1 | 0.95 ± 0.11 |
| p<0.01 vs. CIA Control. Data are illustrative. |
Summary and Future Directions
References
Application Note: Stereospecific HPLC Assay for Vedaprofen Enantiomers
Introduction
Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the profen class, possesses a chiral center, existing as two enantiomers. As is common with chiral drugs, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note presents a stereospecific high-performance liquid chromatography (HPLC) method for the resolution of this compound enantiomers. The described method is based on established techniques for structurally similar profens and provides a robust starting point for method development and validation.[1]
High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a well-established and widely used technique for the separation of enantiomers.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for the profen class of compounds.[1] This note details a method employing an amylose-based CSP for the efficient separation of (S)-Vedaprofen and (R)-Vedaprofen.
Experimental Protocols
This section provides a detailed methodology for the stereospecific HPLC assay of this compound enantiomers.
1. Materials and Reagents
-
Racemic this compound standard
-
(S)-Vedaprofen and (R)-Vedaprofen enantiomeric standards (for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral Stationary Phase: Amylose-based CSP, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or a similar column.[1]
2. Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector. A Jasco HPLC system with a UV-1575 multiwavelength detector or similar is suitable.[1]
-
Data acquisition and processing software.
3. Chromatographic Conditions
A normal-phase HPLC method is proposed for the separation of this compound enantiomers.
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:2-propanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
4. Sample Preparation
-
Standard Solutions:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare individual stock solutions of (S)-Vedaprofen and (R)-Vedaprofen at 1 mg/mL in the mobile phase for peak identification.
-
-
Sample Solutions:
-
For bulk drug analysis, dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
For formulations, an appropriate extraction procedure may be necessary. A general approach involves dissolving the formulation in a suitable solvent, followed by dilution with the mobile phase.
-
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual enantiomer solutions to determine their respective retention times.
-
Inject the racemic this compound solution and record the chromatogram.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
Data Presentation
The following tables summarize the expected quantitative data from a validated stereospecific HPLC assay for this compound enantiomers.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the enantiomeric separation of this compound by HPLC.
Chiral Stationary Phase Selection Logic
Caption: A decision tree for selecting a suitable chiral stationary phase for this compound enantioseparation.
References
Application Notes and Protocols: Oral Gel Formulation of Vedaprofen for Equine Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral gel formulation of Vedaprofen for use in horses. This document details the pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of the formulation. It also includes detailed experimental protocols for the evaluation of this and similar non-steroidal anti-inflammatory drug (NSAID) formulations in an equine model.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] It functions by inhibiting the cyclooxygenase (COX) enzyme system, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1] The oral gel formulation offers a convenient and effective method for administering this compound to horses for the management of pain and inflammation associated with musculoskeletal disorders and soft tissue injuries.[1]
Pharmacological Profile
Mechanism of Action
This compound is a non-selective inhibitor of cyclooxygenase, an enzyme that exists in two primary isoforms: COX-1 and COX-2.[1][2] The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory and analgesic effects of this compound.[3] Conversely, the inhibition of the constitutively expressed COX-1 can lead to certain adverse effects, particularly in the gastrointestinal tract and kidneys.[4] this compound contains a racemic mixture of (+) and (-) enantiomers, both of which contribute to its therapeutic actions. The (+) enantiomer is a more potent inhibitor of prostaglandin (B15479496) synthesis.[1][5]
Diagram: this compound's Mechanism of Action
Pharmacokinetics
The oral gel formulation of this compound is rapidly absorbed following administration in horses.[1] While detailed peer-reviewed pharmacokinetic data for the oral gel in horses is limited, available information is summarized below.[1]
Table 1: Pharmacokinetic Parameters of this compound Oral Gel in Horses
| Parameter | Value | Reference |
| Bioavailability | 80-90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated in reviewed literature | |
| Peak Plasma Concentration (Cmax) | Not explicitly stated in reviewed literature | |
| Terminal Half-Life (t½) | 350-500 minutes | [1][5] |
| Protein Binding | Highly bound to plasma proteins | [1] |
Note: Bioavailability is significantly reduced when administered with food.[1][5]
Clinical Efficacy
This compound oral gel is indicated for the reduction of inflammation and relief of pain associated with musculoskeletal disorders and soft tissue lesions in horses.[1] Clinical studies have demonstrated its effectiveness in managing lameness. In a comparative study, this compound was assessed against another NSAID, meloxicam (B1676189), for the treatment of horses with musculoskeletal disorders.[6]
Safety and Tolerability
The use of this compound, as with other NSAIDs, is associated with a risk of adverse effects. These are primarily related to the inhibition of COX-1.
Table 2: Safety Profile of this compound Oral Gel in Horses
| Category | Information | Reference |
| Common Adverse Effects | Lesions and bleeding in the alimentary tract, diarrhea, urticaria, lethargy, inappetence. | [1] |
| Contraindications | Animals with alimentary tract disorders, impaired heart, liver, or kidney function; foals under 6 months; lactating mares. | [1][5] |
| Drug Interactions | Should not be administered with other NSAIDs or glucocorticosteroids. | [1] |
| Overdose | May lead to death of the treated animal. | [1] |
Experimental Protocols
The following sections provide detailed protocols for the evaluation of an oral gel NSAID formulation in horses.
Protocol for a Pharmacokinetic Study of an Oral NSAID Gel in Horses
This protocol is designed to determine the pharmacokinetic profile of an oral NSAID gel in healthy adult horses.
Diagram: Pharmacokinetic Study Workflow
1. Animals:
-
A minimum of six healthy adult horses should be used.
-
Animals should be acclimatized to the study conditions for at least seven days.
-
A physical examination and baseline bloodwork should be performed to ensure health.
2. Study Design:
-
A crossover design is recommended, where each horse receives both an intravenous (for bioavailability calculation) and an oral dose of the drug, with a washout period of at least two weeks between treatments.
-
Horses should be fasted overnight prior to drug administration.
3. Drug Administration:
-
Oral Gel: The oral gel is administered at the target dose by inserting the syringe into the interdental space and depositing the gel on the back of the tongue.
-
Intravenous: A sterile solution of the drug is administered via a jugular catheter.
4. Blood Sampling:
-
Blood samples (approximately 5-10 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Analytical Method:
-
Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution.
-
Oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Protocol for an Efficacy Study in an Equine Lameness Model
This protocol describes a model for evaluating the analgesic and anti-inflammatory efficacy of an oral NSAID gel in horses with induced lameness.
Diagram: Efficacy Study Workflow
1. Animals:
-
Use a sufficient number of horses to achieve statistical power.
-
Ensure horses are free from pre-existing lameness.
2. Study Design:
-
A randomized, blinded, placebo-controlled design is optimal.
-
Each horse can serve as its own control in a crossover design.
3. Lameness Induction:
-
A reversible lameness model, such as the adjustable heart-bar shoe model or the lipopolysaccharide (LPS)-induced synovitis model, should be used.
4. Treatment:
-
Horses are treated with the oral NSAID gel at the recommended dose or a placebo gel.
5. Efficacy Assessment:
-
Lameness is assessed at baseline and at multiple time points post-treatment.
-
Assessment methods can include:
-
Subjective Lameness Scoring: Using a standardized scale (e.g., AAEP lameness scale).
-
Objective Gait Analysis: Using force plates or inertial sensors.
-
Pain Biomarkers: Measurement of substances like Prostaglandin E2 (PGE2) in synovial fluid (if a synovitis model is used).
-
6. Statistical Analysis:
-
Lameness scores and other parameters are compared between the treatment and placebo groups using appropriate statistical tests.
Protocol for a Safety and Tolerability Study
This protocol outlines a study to assess the safety and tolerability of an oral NSAID gel in horses following repeated administration.
1. Animals:
-
Use healthy adult horses.
2. Study Design:
-
Administer the oral NSAID gel at 1x, 3x, and 5x the recommended dose for an extended period (e.g., 14-28 days).
-
Include a control group receiving a placebo gel.
3. Monitoring:
-
Daily Clinical Observations: Monitor for any signs of adverse effects, including changes in appetite, fecal consistency, and behavior.
-
Gastroscopy: Perform gastroscopy at baseline and at the end of the study to evaluate for gastric ulceration.
-
Bloodwork: Collect blood samples periodically to monitor complete blood count (CBC) and serum chemistry profiles, with a focus on kidney and liver parameters.
-
Fecal Occult Blood: Test feces for the presence of blood.
4. Data Analysis:
-
Compare the incidence and severity of adverse effects between the different dosage groups and the control group.
Conclusion
The oral gel formulation of this compound is an effective option for the management of pain and inflammation in horses with musculoskeletal disorders. Its pharmacokinetic profile allows for convenient oral dosing. However, as with all NSAIDs, there is a potential for adverse effects, and its use should be carefully considered in animals with pre-existing health conditions. The provided protocols offer a framework for the further investigation and development of this and similar equine pharmaceutical formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of meloxicam after oral administration of a granule formulation to healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Carrageenan-Induced Inflammation Model for Evaluating Vedaprofen Efficacy
Introduction
The carrageenan-induced inflammation model is a classical and highly reproducible in vivo assay used for evaluating the efficacy of anti-inflammatory compounds.[1] This model is particularly well-suited for screening non-steroidal anti-inflammatory drugs (NSAIDs) like Vedaprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[2][3] The inflammatory response induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, is characterized by a biphasic response.[4] The initial phase (0-2 hours) involves the release of histamine, serotonin, and bradykinin.[5] The subsequent late phase (3-6 hours) is mediated by the production of pro-inflammatory mediators, most notably prostaglandins (B1171923), through the upregulation of COX-2.[4][5] this compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic properties by inhibiting this prostaglandin (B15479496) synthesis.[6] Therefore, this model provides an excellent platform to quantify the pharmacological activity of this compound by measuring its ability to reduce late-phase edema and other inflammatory markers.
Signaling Pathways in Carrageenan-Induced Inflammation
Carrageenan initiates an inflammatory cascade by activating pattern recognition receptors, such as Toll-like Receptor 4 (TLR4).[7][8] This activation triggers downstream signaling pathways that converge on the activation of the nuclear factor kappa B (NF-κB) transcription factor.[7][9] Activated NF-κB translocates to the nucleus, inducing the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and the inducible enzyme Cyclooxygenase-2 (COX-2).[10] COX-2 is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of edema, pain, and fever associated with the late phase of inflammation.[4][11] this compound's mechanism of action directly targets and inhibits the activity of COX enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.[6]
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. CAS 71109-09-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Vedaprofen in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID), in various biological matrices. The methodologies outlined are essential for pharmacokinetic, pharmacodynamic, toxicological, and residue analysis studies in both veterinary and research settings.
Introduction
This compound is an NSAID used in veterinary medicine to manage pain and inflammation.[1] Accurate and precise quantification of this compound in biological samples such as plasma, serum, urine, and various tissues is critical for evaluating its efficacy, safety, and pharmacokinetic profile.[2][3] This guide details validated analytical methods, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[2][4] The use of a deuterated internal standard, this compound-d3, is recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability during sample processing.[2][5]
Quantitative Data Summary
The selection of an analytical method and sample preparation technique depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of various methods for this compound quantification.
Table 1: Performance of Sample Preparation Methods for this compound in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | This compound / Similar NSAIDs | This compound | Fenoprofen (B1672519) (similar NSAID) |
| Recovery | > 78% | 72-94%[1][6] | 96.4-103.7% (Accuracy)[1][7] |
| Matrix Effect | Potential for significant ion suppression/enhancement | Moderate | Minimal[1] |
| Linearity Range (in plasma/sample) | Dependent on analytical method | 0.001 - 0.1 µg/mL[1][6] | 0.02 - 20 µg/mL[1][7] |
| Limit of Quantitation (LOQ) | Dependent on analytical method | 0.001 - 0.007 µg/g[1][6] | 0.02 µg/mL[1][7] |
| Relative Standard Deviation (RSD) | < 15% | 1.1 - 2.0%[1][6] | ≤4.3%[7] |
Table 2: Performance of LC-MS/MS Methods for this compound in Various Biological Matrices
| Matrix | Linearity Range | Limit of Quantitation (LOQ) | Recovery | Correlation Coefficient (r²) | Reference |
| Equine Muscle, Cattle Muscle, Cattle Liver, Cattle Fat, Salmon, Eel, Corbicula, Milk, Egg, Buckwheat Honey | 0.001 - 0.1 µg/mL | 0.001 - 0.007 µg/g | 72-94% | Not Reported | [6][8] |
| Bovine Milk | Not Reported | Decision Limit (CCα): 27.54 µg/kg | 94.7% - 110.0% | Not Reported | [9] |
| Plasma | 1 - 1000 ng/mL | Not Specified | Not Specified | Linear | [2] |
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols are based on validated methods from the scientific literature.
Protocol 1: Sample Preparation
Choose one of the following sample preparation methods based on the matrix and desired sample cleanliness.
A. Protein Precipitation (PPT) - For Plasma/Serum [2][3]
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3).[3]
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.[2][3]
-
Centrifuge at 13,000-14,000 rpm for 10 minutes to pellet the precipitated proteins.[1][3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1][3]
-
If necessary, filter the supernatant through a 0.45 µm syringe filter.[1]
B. Liquid-Liquid Extraction (LLE) - For Plasma/Serum/Urine [1]
-
Pipette 500 µL of the biological sample into a glass test tube.[1]
-
Add a specified volume of the internal standard working solution.
-
Add 50 µL of 1 M HCl to acidify the sample.[1]
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).[1][4]
-
Vortex the mixture for 2 minutes to ensure efficient extraction.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.[1][4]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.[1]
C. Solid-Phase Extraction (SPE) - For Complex Matrices [1][8]
-
Conditioning: Condition a weak anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Transfer the solution to an autosampler vial for analysis.[1]
Protocol 2: LC-MS/MS Analysis[2][4][6]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water or 0.0025 mol/L formic acid.[2][4][6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2][4][6]
-
Gradient Elution: Employ a suitable gradient to achieve separation from matrix components. A common mobile phase composition is acetonitrile and 0.0025 mol/L formic acid (3:2).[2][6]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2][4][6]
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[3][4]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard (e.g., this compound-d3). These transitions should be optimized for the specific instrument used.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.[4]
-
Protocol 3: Standard Solution Preparation[3][4]
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 reference standards in methanol to prepare individual stock solutions.[3][4]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., 50% methanol or 50:50 acetonitrile:water) to create working standards for the calibration curve and quality control (QC) samples.[3][4]
-
Internal Standard Working Solution: Dilute the this compound-d3 stock solution with a suitable solvent to a final concentration (e.g., 100 ng/mL).[3]
Stability of this compound in Biological Samples
The stability of this compound and its internal standard in biological matrices is crucial for accurate quantification.[5] Key factors affecting stability include temperature, pH, light exposure, and freeze-thaw cycles.[5]
-
Short-Term Storage: Samples should be stored at 2-8°C for up to 24 hours.[5]
-
Long-Term Storage: For extended periods, samples should be frozen at -20°C or preferably at -80°C.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact analyte integrity and should be minimized.[5] this compound has been shown to be affected after the third freeze-thaw cycle in urine.[10]
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: General workflow for this compound quantification.
Caption: Protein Precipitation workflow.
Caption: Liquid-Liquid Extraction workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Determination of this compound in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vedaprofen Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vedaprofen assays.
Troubleshooting Guides
HPLC and LC-MS/MS Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for this compound quantification.[1] Below is a guide to common issues encountered during these analyses.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of this compound.2. Suboptimal MS/MS transition parameters.3. Matrix effects causing ion suppression.4. Leaks in the system or a bad rotor in the injector.[2] | 1. Optimize ionization source parameters (e.g., temperature, gas flows).2. Perform a compound optimization to find the most intense precursor and product ions.3. Improve sample clean-up, dilute the sample, or use a stable isotope-labeled internal standard like this compound-d3 to compensate.[3][4]4. Check for leaks and ensure the injector is functioning correctly.[2] |
| High Background Noise | 1. Contaminated mobile phase, LC system, or solvents.[1][2]2. Matrix components co-eluting with the analyte.[1]3. Improperly cleaned ion source.[1] | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.[1]2. Enhance chromatographic separation by adjusting the gradient profile or using a different stationary phase.[1]3. Clean the ion source according to the manufacturer's instructions.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[1]2. Inappropriate mobile phase pH.3. Secondary interactions between this compound and the stationary phase.4. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.[1]2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.[1]3. Use a column with end-capping or a different stationary phase chemistry.[1]4. Reduce the injection volume or sample concentration.[1] |
| Inconsistent Retention Times | 1. Pump malfunction or leaks leading to an unstable flow rate.[1][5]2. Changes in mobile phase composition.[1]3. Column temperature fluctuations.[1]4. Inadequate column equilibration.[5] | 1. Check the pump for leaks and ensure a stable flow rate.[1][5]2. Prepare fresh mobile phase and ensure proper mixing.[1]3. Use a column oven to maintain a constant temperature.[1]4. Ensure the column is adequately equilibrated before each injection.[5] |
| Split Peaks | 1. Clogged column frit or blockage.2. Column void or channeling.3. Injection solvent incompatible with the mobile phase.[1]4. Issue with the injection port rotor.[2] | 1. Back-flush the column or replace the frit.[1]2. Replace the column.[1]3. Dissolve the sample in the mobile phase or a weaker solvent.[1]4. Inspect and replace the injector rotor if it has gone bad.[2] |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the sample or mobile phase.[1] | 1. Implement a needle wash step between injections. Inject a blank solvent to check for carryover.[1]2. Use high-purity solvents and filter all samples and mobile phases.[1] |
Immunoassay Troubleshooting
While less common for quantification, immunoassays can be used for rapid screening.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Expired or improperly stored reagents.2. Incorrect antibody concentration.3. Insufficient incubation times or incorrect temperature. | 1. Check reagent expiration dates and storage conditions.[6]2. Review the protocol and optimize the primary antibody concentration.[7]3. Ensure incubation steps are performed for the specified time and at the correct temperature.[8] |
| High Background | 1. Non-specific binding of antibodies.[7]2. Insufficient washing.3. Contaminated buffers or reagents.[7] | 1. Increase the concentration of blocking agents. Use a secondary-only control to check for non-specific binding.[7]2. Increase the number of wash steps or the volume of wash buffer.3. Prepare fresh buffers with high-purity water.[8] |
| Poor Reproducibility (High CV%) | 1. Inconsistent pipetting technique.2. Lot-to-lot variability in critical reagents.[9]3. Temperature variations across the plate during incubation. | 1. Ensure proper pipette calibration and consistent technique.[8]2. Qualify new lots of reagents by running them in parallel with the old lot.[9]3. Ensure uniform temperature during incubation steps. |
| No Distinction Between Calibrators | 1. Problem with the calibration curve preparation.2. Reagent degradation (e.g., enzyme conjugate).3. Incorrect plate reader settings. | 1. Carefully re-prepare calibrators, ensuring accurate dilutions.2. Use fresh reagents and check for proper storage.[6]3. Verify the correct wavelength and other settings on the plate reader.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in developing a robust bioanalytical method for this compound?
A1: A critical challenge is the selection and validation of an appropriate internal standard (IS).[3] The IS is crucial for compensating for variability in sample preparation and instrument response.[3][4] While stable isotope-labeled (SIL) internal standards like this compound-d3 are considered the gold standard for accuracy and precision, their availability and cost can be prohibitive.[3][10] In such cases, a structurally similar compound, like Ibuprofen, may be used, but it requires thorough validation to ensure it adequately mimics this compound's behavior, particularly concerning extraction recovery and matrix effects.[3]
Q2: How stable is this compound and its internal standard (this compound-d3) in biological samples?
A2: The stability of this compound and this compound-d3 is a critical factor for accurate quantification and can be influenced by several factors.[11] Key considerations include:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Samples should be consistently stored at -20°C or -80°C.[11]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact analyte integrity. This compound has been shown to be affected after the third freeze-thaw cycle in urine samples.[12][13]
-
pH: As a carboxylic acid derivative, this compound's stability can be pH-dependent, with extreme pH conditions potentially promoting hydrolysis.[11]
-
Light: Many NSAIDs are sensitive to light, which can induce photodegradation.[11]
Q3: What are the typical performance characteristics of a validated LC-MS/MS method for this compound?
A3: The performance varies by method and matrix, but validated methods for this compound in animal-derived products, in accordance with VICH GL49 guidelines, demonstrate high sensitivity and reliability.[14]
| Parameter | Method 1 (Ishihara et al.)[14] | Method 2 (Dubreil-Chéron et al.)[14] |
| Matrix | Livestock products, seafood | Bovine milk |
| Linearity Range | 0.001 - 0.1 µg/mL | Validated at MRLs |
| Mean Recovery | 72 - 94% | 94.7 - 110.0% |
| Limit of Quantitation (LOQ) | 0.001 - 0.007 µg/g in tissues | Decision Limit (CCα): 27.54 µg/kg[1] |
Q4: My assay is showing low or inconsistent recovery of this compound. What should I investigate?
A4: Low or inconsistent recovery can stem from issues in sample storage or processing. First, verify that samples have been consistently stored at the proper temperature (-20°C or -80°C) and review logs for any temperature excursions.[11] Second, evaluate bench-top stability by minimizing the time samples are at room temperature during processing; performing sample preparation steps on ice can help mitigate degradation.[11] Finally, re-evaluate your extraction procedure, as the choice of solvent and technique is critical for consistent recovery.
Experimental Protocols
Protocol 1: this compound Analysis in Plasma using Protein Precipitation
This protocol is a general method for the analysis of this compound in plasma using LC-MS/MS with an internal standard.[4][10]
Materials:
-
Plasma sample (100 µL)
-
Internal Standard (IS) working solution (e.g., this compound-d3 or Ibuprofen in methanol)
-
Acetonitrile (B52724) (protein precipitant)
-
Mobile Phase (e.g., Acetonitrile and water with formic acid)
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4][10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4][10]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4][10]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: this compound Analysis in Bovine Milk
This protocol highlights a simple extraction method for this compound in milk.[14]
Materials:
-
Bovine milk sample
-
Methanol (B129727) (extraction solvent)
-
LC-MS/MS system with a C18 analytical column
Procedure:
-
A simple extraction is performed using only methanol as the extraction solvent.
-
The extract is then subjected to an evaporation step. No further purification is performed.[14]
-
The residue is reconstituted and analyzed by LC-MS/MS.
-
LC-MS/MS Analysis: A C18 analytical column is used. Analysis is performed in negative electrospray ionization (ESI-) mode, monitoring two multiple reaction monitoring (MRM) transitions per analyte for confirmatory purposes.[14]
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Decision tree for internal standard selection in a this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. anshlabs.com [anshlabs.com]
- 9. The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Vedaprofen Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Vedaprofen in solution during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with this compound solutions.
Problem: Precipitation or Cloudiness in this compound Solution
Possible Causes and Solutions:
-
Low Solubility: this compound, like many profen-class drugs, has limited aqueous solubility. The choice of solvent is critical for maintaining a clear solution.
-
Solution: Utilize recommended solvent systems. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
-
-
Temperature Effects: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
Solution: Ensure the storage and experimental temperatures are appropriate for the solvent system used. Avoid storing solutions at temperatures lower than recommended without prior stability validation. For long-term storage, -20°C or -80°C is generally recommended for stock solutions in organic solvents like DMSO.[1]
-
-
pH-Dependent Solubility: As a carboxylic acid derivative, this compound's solubility is pH-dependent. It is more soluble in alkaline solutions.
-
Solution: For aqueous-based solutions, ensure the pH is maintained in a range where this compound remains soluble. Buffering the solution may be necessary.
-
Problem: Loss of Potency or Inconsistent Results
Possible Causes and Solutions:
-
Chemical Degradation: this compound can degrade over time, especially when exposed to harsh conditions.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If stock solutions are used, ensure they are stored correctly and their stability over the proposed storage period has been verified. A deviation of more than 15% from the initial concentration typically indicates instability.[1]
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of this compound. A study on NSAIDs in solution showed that this compound's stability can be affected after the third freeze-thaw cycle.[2]
-
Solution: Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Exposure to Light: Many NSAIDs are photosensitive.
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
Oxidative Degradation: Exposure to oxygen can lead to the degradation of this compound.
-
Solution: Consider purging solutions with an inert gas like nitrogen or argon, especially for long-term storage or when working with sensitive assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound solutions?
A1: The choice of solvent depends on the intended application. For in vitro cell-based assays, DMSO is a common solvent for preparing concentrated stock solutions. For in vivo animal studies, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility upon administration. A typical vehicle formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Q2: How should I store my this compound solutions?
A2: Storage conditions should be tailored to the solvent and the intended duration of storage.
| Storage Duration | Recommended Conditions |
| Short-Term | For aqueous solutions, store at 2-8°C for up to 24 hours. For stock solutions in organic solvents (e.g., DMSO), store at -20°C. |
| Long-Term | For stock solutions, store at -20°C or -80°C. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1] |
Q3: What are the main factors that can cause this compound to degrade in solution?
A3: The primary factors influencing this compound stability in solution are:
-
Temperature: Elevated temperatures generally accelerate degradation rates.
-
pH: As a carboxylic acid, this compound's stability can be pH-dependent, with potential for hydrolysis under extreme acidic or alkaline conditions.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation.
-
Enzymatic Degradation: In biological matrices, enzymes can metabolize this compound.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to accurately assess stability. This involves subjecting the solution to stress conditions (forced degradation) to generate potential degradation products and developing an HPLC method that can separate the intact this compound from these degradants. The concentration of this compound is then monitored over time under specific storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and heat at 60-80°C for a specified period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80-100°C) for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.
Chromatographic Conditions (Example for a Profen-Class Drug):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm for profens).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development Workflow:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the main this compound peak from any new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, pH, and flow rate to achieve adequate resolution between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Qualitative Stability Data for this compound in Solution
| Condition | Matrix | Observation | Reference |
| Freeze-Thaw Cycles | Urine/Solution | Stable for up to two cycles; changes observed after the third cycle. | [2] |
| High Temperature | Urine/Solution | No significant change noted for this compound (unlike Carprofen). | [2] |
Table 2: Example Quantitative Stability Data for a Structurally Similar Profen (Ibuprofen)
Note: This data is for Ibuprofen and serves as an illustrative example of the type of quantitative data that should be generated for this compound. The stability of this compound may differ.
| pH | Temperature (°C) | Degradation Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |
| 3 | 40 | 0.0025 | 277 |
| 5 | 40 | 0.0012 | 578 |
| 7 | 40 | 0.0018 | 385 |
| 3 | 60 | 0.015 | 46 |
| 5 | 60 | 0.007 | 99 |
| 7 | 60 | 0.011 | 63 |
Mandatory Visualizations
References
Technical Support Center: Optimizing Vedaprofen Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Vedaprofen dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. This compound has a reported COX-1:COX-2 selectivity ratio of 1.2, indicating a preference for COX-2.[1]
Q2: What are the known pharmacokinetic parameters of this compound in animal models?
Pharmacokinetic data for this compound is primarily available for dogs and ponies. In dogs, after a single oral dose of 0.5 mg/kg, this compound is rapidly absorbed with a high bioavailability of 86% and a terminal half-life of approximately 12.7 hours.[2] In ponies, intravenous administration of 1 mg/kg has been studied.[3] There is a lack of published pharmacokinetic data for this compound in common rodent models such as mice and rats.
Q3: What is a recommended starting dose for this compound in a new in vivo study?
Due to the limited availability of public data on this compound in rodent models, determining a starting dose requires a careful approach. It is recommended to:
-
Review literature for similar NSAIDs: Analyze studies using other selective COX-2 inhibitors in the desired animal model to establish a potential dose range.
-
Conduct a pilot dose-escalation study: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups of animals to identify a dose that shows efficacy without adverse effects.
Q4: How can I prepare this compound for oral administration in rodents?
For oral administration, this compound can be formulated as a suspension. A common vehicle for NSAIDs is 0.5% carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the formulation is homogenous and stable for the duration of the study.
Troubleshooting Guides
Issue: High variability in inflammatory response within the same dosage group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper and consistent oral gavage or other administration techniques. For oral dosing, confirm the full dose is delivered to the stomach.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimatize animals to the experimental conditions and handling procedures to minimize stress-induced variability.
-
Issue: Lack of efficacy at the tested doses.
-
Possible Cause: Insufficient drug exposure.
-
Solution: If possible, perform a pharmacokinetic study to measure plasma concentrations of this compound. If exposure is low, consider increasing the dose or exploring alternative formulations to enhance bioavailability.
-
-
Possible Cause: The chosen animal model is not sensitive to COX-2 inhibition.
-
Solution: Verify that the inflammatory pathway in your model is indeed mediated by COX-2. Consider using a different inflammatory agent or a different model.
-
Issue: Observed adverse effects (e.g., gastrointestinal issues).
-
Possible Cause: Dose is too high, leading to off-target effects or inhibition of COX-1.
-
Solution: Reduce the dose of this compound. Even with COX-2 selectivity, high concentrations can lead to inhibition of COX-1, which is associated with gastrointestinal side effects.[1]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Dogs (0.5 mg/kg oral dose)
| Parameter | Value |
| Tmax (h) | 0.63 ± 0.14 |
| Bioavailability (%) | 86 ± 7 |
| Terminal Half-life (h) | 12.7 ± 1.7 |
Data from a study in Beagle dogs.[2]
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of NSAIDs.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% CMC)
-
This compound (e.g., 1, 5, 10 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound via selective inhibition of COX-2.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Troubleshooting logic for in vivo studies with this compound.
References
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving Vedaprofen solubility for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Vedaprofen for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid group. Its primary mechanism of [1]action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. While it can inhibit both[1][2][3] COX-1 and COX-2, some studies suggest it is a selective COX-1 inhibitor. This compound is used in vet[4][5]erinary medicine to manage pain and inflammation associated with musculoskeletal disorders.
Q2: What are the basic[6] solubility properties of this compound?
This compound is a white or almost white powder that is practically insoluble in water. It is, however, freely so[7]luble in acetone, soluble in methanol, and dissolves in dilute solutions of alkali hydroxides.
Q3: What is the recomm[7]ended primary solvent for creating a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of water-insoluble compounds for cell-based assays. Given this compound's poor w[8][9]ater solubility, a high-purity, anhydrous DMSO is the recommended starting solvent.
Q4: How should I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution, for instance, in the 10-50 mM range, using DMSO. This allows for minimal volumes of the organic solvent to be added to the final cell culture medium, reducing the risk of solvent-induced cytotoxicity. For detailed steps, refer to the protocols section below.
Q5: How should this compound stock solutions be stored?
To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller, single-use volumes. These aliquots should be [4]stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Troubleshooting Gu[4]ide
Problem: this compound precipitates out of solution after I add it to my cell culture medium.
-
Possible Cause 1: "Solvent Shock". This occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium like cell culture media. The abrupt change in solvent polarity causes the drug to crash out of solution.
-
Solution 1: Serial Dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps. First, dilute the DMSO stock into a small volume of serum-free media or phosphate-buffered saline (PBS), vortexing gently during the addition. Then, add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Possible Cause 2: Exceeding Aqueous Solubility Limit. The final concentration of this compound in your culture medium may be higher than its maximum aqueous solubility, even with a small amount of DMSO present.
-
Solution 2: Use a Solubility Enhancer. Bovine Serum Albumin (BSA) is a protein commonly found in fetal bovine serum (FBS) and can act as a carrier protein, binding to hydrophobic drugs and increasing their apparent solubility in aqueous solutions. If using low-serum or ser[10][11][12]um-free media, consider adding purified BSA to the medium before introducing the this compound solution. A typical concentration to start with is 0.1% to 1% w/v.
Problem: I am observing unexpected cell death or altered cell behavior in my experiments.
-
Possible Cause: Solvent Cytotoxicity. Organic solvents like DMSO can be toxic to cells, even at low concentrations. The toxic effects are dos[8][9][13]e-dependent and can vary significantly between different cell lines.
-
Solution: Include a[9][14] Vehicle Control and Minimize Final Solvent Concentration. Always include a "vehicle control" in your experimental design. This control group consis[15]ts of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the drug, but without the drug itself. This allows you to distinguish the effects of the drug from the effects of the solvent. Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, as concentrations in this range have been shown to have minimal or no toxicity for many cell lines.
Data & Protocols[13][16]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Source |
|---|---|---|
| Water | Practically Insoluble | |
| Acetone | Freely Solu[7]ble | |
| Methanol | Soluble | [7] |
| Dilute Alkali Hydroxi[7]des | Soluble | |
| DMSO / PEG300 / Tween[7]-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL (8.85 mM) |
| DMSO / 20% SBE-β-CD [4]in Saline (10:90) | ≥ 2.5 mg/mL (8.85 mM) | |
Table 2: Recommended[4] Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes | Source |
|---|---|---|---|
| DMSO | ≤ 0.5% | Can induce cellular changes even at non-toxic levels. |
| Ethanol | ≤ 0.5% | [8][16]Generally less toxic than DMSO for many cell lines. | |
Experiment[14][16]al Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 282.4 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 7.06 mg of this compound powder.
-
Add the powder to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.
-
Aliquot the stock[4] solution into sterile, single-use vials (e.g., 50 µL aliquots).
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Diluting this compound Stock for Cell Treatment (Example for a 25 µM final concentration)
-
Objective: To achieve a final concentration of 25 µM this compound in a 6-well plate, with each well containing 2 mL of medium. The final DMSO concentration should not exceed 0.1%.
-
Procedure:
-
Step 1: Intermediate Dilution (1:10). Thaw one aliquot of the 25 mM this compound stock solution. In a sterile tube, add 2 µL of the 25 mM stock to 18 µL of sterile, serum-free cell culture medium or PBS. This creates a 2.5 mM intermediate solution.
-
Step 2: Final Working Solution. Add 2 µL of the 2.5 mM intermediate solution to each 2 mL well of your cell culture plate. This results in a final this compound concentration of 25 µM and a final DMSO concentration of 0.1%.
-
Step 3: Vehicle Control. For your vehicle control wells, prepare a parallel intermediate dilution using only DMSO (2 µL of DMSO in 18 µL of medium). Add 2 µL of this vehicle intermediate solution to the control wells.
-
Step 4: Mix and Incubate. Gently swirl the plate to ensure even distribution of the compound in the media. Return the plate to the incubator for the desired treatment period.
-
Visual Guides
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. CAS 71109-09-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Technical Support Center: Chiral Resolution of Vedaprofen Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of Vedaprofen enantiomers. Due to the limited availability of direct experimental data for this compound, this guide leverages established and effective methods for structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) from the profen class, such as ketoprofen (B1673614) and naproxen. The principles and methodologies detailed here provide a robust framework for developing and troubleshooting enantioselective separation methods for this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for resolving this compound enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are both highly effective for the chiral separation of profens and are the recommended techniques for this compound.[1] HPLC with chiral stationary phases (CSPs) is a widely adopted and well-documented method.[1] SFC offers a powerful alternative, often resulting in faster separations and is considered a more environmentally friendly "green" technique due to its use of supercritical CO2 as the primary mobile phase component.[1]
Q2: Which chiral stationary phases (CSPs) are recommended for the separation of this compound enantiomers?
A2: Based on extensive data from analogous profens, polysaccharide-based CSPs are the top recommendation. These columns have demonstrated broad applicability and high selectivity for this class of compounds.[1]
-
Amylose-based CSPs: Columns such as Chiralpak AD have shown excellent performance in resolving profen enantiomers.[1]
-
Cellulose-based CSPs: Columns like Chiralcel OJ are also effective choices for this type of separation.[1]
Q3: How does the composition of the mobile phase impact the separation of this compound enantiomers on a polysaccharide CSP?
A3: The composition of the mobile phase is a critical factor in achieving optimal resolution.[1]
-
Normal-Phase HPLC: Typically, a mixture of a hydrocarbon, such as n-hexane, and an alcohol, like isopropanol (B130326) or ethanol (B145695), is used. The alcohol acts as a modifier, and its concentration significantly influences retention and selectivity.[1]
-
Supercritical Fluid Chromatography (SFC): The mobile phase usually consists of supercritical CO2 with an alcohol modifier (e.g., methanol (B129727) or isopropanol). Additives like citric acid can be introduced to the alcohol modifier to enhance peak shape.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP). | a. Screen various CSPs (amylose-based, cellulose-based).b. Review literature for successful separations of analogous profens.[1] |
| 2. Incorrect mobile phase composition. | a. Optimize the ratio of hydrocarbon to alcohol in normal-phase HPLC.b. Adjust the percentage of the alcohol modifier in SFC. | |
| 3. Column contamination or degradation. | a. Flush the column with a suitable strong solvent.b. If the issue persists, consider replacing the column.[1] | |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. | a. Ensure precise and consistent preparation of the mobile phase, including additive concentrations.[1] |
| 2. Temperature fluctuations. | a. Utilize a column oven to maintain a stable temperature.[1] | |
| 3. Insufficient column equilibration. | a. Ensure the column is thoroughly equilibrated with the mobile phase before sample injection. | |
| High Backpressure | 1. Blockage in the system or column. | a. Check for blockages in the tubing and frits.b. Filter the sample before injection to remove particulates. |
| 2. Precipitated buffer in the mobile phase. | a. Confirm that the buffer is completely dissolved and miscible with the organic modifier.[1] | |
| Peak Tailing or Fronting | 1. Sample overload. | a. Reduce the concentration or injection volume of the sample. |
| 2. Inappropriate mobile phase additive. | a. For acidic compounds like this compound, add a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. | |
| 3. Column void or channeling. | a. If the problem is severe and persists, the column may need to be repacked or replaced. |
Quantitative Data for Analogous Profens
The following tables provide a summary of quantitative data for the chiral separation of profens that are structurally analogous to this compound. This data can serve as a valuable benchmark during the development of a separation method for this compound.[1]
Table 1: HPLC Separation of Profen Enantiomers [1]
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Ibuprofen | Chiral OVM | 20 mM KH2PO4 (pH 4.7) / Ethanol (90:10) | 2.46 | ~25 |
| Ketoprofen | Chiralpak AD | n-hexane / ethanol / TFA (optimized ratio) | >1.5 | <15 |
| Naproxen | Chiralcel OJ | n-hexane / isopropanol / acetic acid | >2.0 | <20 |
Table 2: SFC Separation of Profen Enantiomers [1]
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Naproxen | Chiralpak AD | Supercritical CO2 / 10% Methanol with 5mM Citric Acid | >2.5 | <5 |
| Ibuprofen | Chiralcel OD-H | Supercritical CO2 / 15% Isopropanol | >2.0 | <7 |
Experimental Protocols
Protocol 1: HPLC Separation of Ketoprofen Enantiomers (Normal Phase) [1]
-
Chromatographic System: Jasco HPLC system with a UV-1575 multiwavelength detector.[1]
-
Chiral Stationary Phase: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: A mixture of n-hexane and ethanol with 0.01% trifluoroacetic acid (TFA). The ratio of n-hexane to ethanol can be optimized (e.g., starting with 80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 20 µL.[1]
Protocol 2: SFC Separation of Naproxen Enantiomers [1]
-
Chromatographic System: Supercritical Fluid Chromatography system.[1]
-
Chiral Stationary Phase: Chiralpak AD.[1]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., 10% methanol or 10% isopropanol). 5 mM of citric acid can be added to the alcohol modifier to improve peak shape.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Backpressure: 150 bar.[1]
-
Temperature: 30 °C.[1]
-
Detection: UV at 234 nm.[1]
Visualizations
Caption: General workflow for the chiral analysis of this compound.
Caption: Troubleshooting logic for poor chiral resolution.
References
Vedaprofen-d3 Internal Standard Technical Support Center
Welcome to the technical support center for Vedaprofen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common stability issues encountered during the use of this compound-d3 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound-d3 and what is its primary application?
A1: this compound-d3 is the deuterium-labeled form of this compound, a non-steroidal anti-inflammatory drug (NSAID). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3] Using a SIL-IS like this compound-d3 is considered the gold standard as it closely mimics the physicochemical properties of the analyte (this compound), compensating for variability during sample preparation, chromatography, and ionization.[2][4][5]
Q2: What are the recommended storage conditions for this compound-d3?
A2: For long-term stability of the analytical standard, it is recommended to store this compound-d3 at 2-8°C.[6][7] It is also advised to protect it from light.[1] For biological samples containing this compound-d3, short-term storage at room temperature should be minimized, and for long-term storage, samples should be kept frozen at -20°C or, preferably, -80°C.[1]
Q3: What are the common stability issues associated with deuterated internal standards like this compound-d3?
A3: The most common stability-related issues with deuterated internal standards include:
-
Isotopic Exchange (H/D Exchange): This is the replacement of deuterium (B1214612) atoms with hydrogen from the surrounding solvent or matrix.[8][9] This is more likely to occur if the deuterium labels are on exchangeable sites (e.g., on heteroatoms like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[9][10]
-
Chromatographic (Isotopic) Shift: Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may cause a shift in retention time, with deuterated compounds often eluting slightly earlier in reverse-phase chromatography.[8][10][11]
-
Degradation: Like the parent compound, this compound-d3 can be susceptible to degradation due to factors like temperature, extreme pH, oxidation, light exposure, and enzymatic activity in biological matrices.[1]
-
Freeze-Thaw Instability: Repeated freezing and thawing of biological samples can lead to the degradation of this compound-d3.[1][6]
Q4: Can this compound-d3 undergo isotopic exchange?
A4: While the risk of isotopic exchange is generally low for well-designed SIL-IS, it can occur under certain conditions. The stability of the deuterium label depends on its position within the molecule. Labels on aromatic carbons are generally more stable than those on carbons adjacent to carbonyl groups.[10] It is crucial to avoid highly acidic or basic conditions during sample preparation and in the mobile phase to minimize the risk of exchange.[10]
Troubleshooting Guide
Issue 1: Inconsistent or diminishing internal standard signal across a run.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound-d3 in processed samples (Bench-top instability) | 1. Perform a bench-top stability experiment by letting a spiked sample sit at room temperature for the maximum expected duration of your sample preparation and analysis.[1] 2. Compare the response to a freshly prepared sample. A significant decrease suggests instability. 3. If unstable, minimize the time samples are at room temperature. Keep samples on ice or in a cooled autosampler. |
| Inaccurate Pipetting | 1. Verify the calibration and precision of your pipettes. 2. Ensure consistent and accurate addition of the internal standard to all samples. |
| Adsorption to Vials or Tubing | 1. Passivate the LC system by injecting a high-concentration standard several times before running the sample batch.[8] 2. Consider using deactivated or low-adsorption vials.[8] |
| Instrumental Issues | 1. Check for leaks in the LC system.[12] 2. Ensure the autosampler is injecting consistent volumes.[13] 3. Clean the mass spectrometer's ion source.[13][14] |
Issue 2: this compound-d3 retention time is shifting.
| Possible Cause | Troubleshooting Steps |
| Chromatographic (Isotopic) Shift | 1. This is an inherent property of deuterated standards.[8] A small, consistent shift is often acceptable. 2. If the shift is large and inconsistent, or if it leads to co-elution with interfering peaks, chromatographic optimization is needed. 3. Adjust the mobile phase composition or gradient to improve resolution between this compound and this compound-d3. |
| Column Degradation | 1. Check the column's performance with a standard test mix.[12] 2. If the column is old or has been exposed to harsh conditions, replace it.[14] |
| Changes in Mobile Phase | 1. Ensure the mobile phase is prepared accurately and consistently.[12] 2. Check for pH drift in the mobile phase. |
Issue 3: Unexpectedly high analyte (this compound) response, especially at the lower limit of quantification (LLOQ).
| Possible Cause | Troubleshooting Steps |
| Unlabeled Analyte Impurity in Internal Standard | 1. Analyze a high concentration of the this compound-d3 internal standard solution without any analyte. 2. If a significant peak is observed at the retention time of this compound, the internal standard may be contaminated with the unlabeled analyte.[8] 3. Contact the supplier for a certificate of analysis or a new batch of the internal standard. |
| Isotopic Exchange (H/D Exchange) | 1. If deuterium atoms are exchanged for hydrogen, it can artificially increase the signal of the unlabeled analyte.[10] 2. Perform an isotopic stability experiment (see below) to assess if exchange is occurring under your experimental conditions.[10] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability of this compound-d3
This protocol is designed to evaluate the stability of this compound-d3 in a biological matrix at room temperature.
Methodology:
-
Sample Preparation: Spike a pool of the blank biological matrix (e.g., plasma) with this compound-d3 at a known concentration.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Baseline Analysis: Immediately analyze a set of aliquots (time zero) to establish the initial concentration.
-
Room Temperature Incubation: Place the remaining aliquots on a laboratory bench at room temperature.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), retrieve a set of aliquots and analyze them for the concentration of this compound-d3.
-
Data Evaluation: Compare the mean concentration of this compound-d3 at each time point to the baseline concentration. A deviation of more than 15% typically suggests instability.[1]
Protocol 2: Assessment of Freeze-Thaw Stability of this compound-d3
This protocol assesses the stability of this compound-d3 after repeated freezing and thawing cycles.
Methodology:
-
Sample Preparation: Spike a pool of the blank biological matrix with this compound-d3 at a known concentration.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Baseline Analysis: Analyze a set of aliquots immediately (time zero) to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.[1]
-
Repeat for the desired number of cycles (e.g., 3-5 cycles).
-
-
Analysis: After the final thaw, analyze the samples for the concentration of this compound-d3.
-
Data Evaluation: Compare the mean concentration of this compound-d3 after the freeze-thaw cycles to the baseline concentration. A deviation of more than 15% suggests instability.
Quantitative Data Summary
Due to limited publicly available stability data specifically for this compound-d3, the following table summarizes general stability information for this compound and recommended storage for the deuterated form.
| Compound | Formulation/Use | Storage Temperature | Additional Notes |
| This compound-d3 | Analytical Standard | 2-8°C[6] | Limited shelf life; refer to the expiry date on the label.[6][7] |
| This compound | Veterinary Gel | Do not store above 25°C[6] | Shelf-life after first opening: 2 months.[6] |
| This compound | In Urine (for stability study) | Freeze-thaw cycles | Changes were observed after three freeze-thaw cycles.[6] |
Visualizations
Caption: Workflow for assessing this compound-d3 stability.
Caption: Troubleshooting logic for this compound-d3 instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-d3 VETRANAL , analytical standard 1185054-34-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.at [shimadzu.at]
- 13. benchchem.com [benchchem.com]
- 14. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Vedaprofen Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Vedaprofen.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to inaccurate and imprecise measurements in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] In this compound bioanalysis, components of biological matrices such as plasma, urine, or tissue can suppress or enhance the this compound signal as it is being measured by the mass spectrometer.[2]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous components of the biological sample that interfere with the analyte's ionization in the mass spectrometer's source.[1][2] Common culprits include phospholipids (B1166683), salts, proteins, and metabolites.[1][2] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute to matrix effects.[1] For example, phospholipids are a major source of matrix effects in plasma samples and can suppress the analyte's signal.[1]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] For a quantitative assessment, the post-extraction addition method is used to calculate the Matrix Factor (MF).[1][3] This involves comparing the analyte's response in a blank matrix extract spiked after extraction to its response in a neat solution.[3]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard, such as this compound-d3, is considered the gold standard.[5][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects.[6] By measuring the ratio of the analyte to the internal standard, a more accurate and precise quantification can be achieved, as this ratio should remain constant even with variations in instrument response or sample recovery.[6]
Q5: How do regulatory agencies like the EMA and FDA recommend evaluating matrix effects?
A5: Regulatory bodies mandate the assessment of matrix effects to ensure the reliability of bioanalytical data.[1][7] The European Medicines Agency (EMA) suggests that matrix effects should be investigated using at least six different lots of blank matrix from individual donors.[1] The matrix factor (MF) and the internal standard (IS) normalized MF should be calculated for each lot at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF across the lots should not be greater than 15%.[1] The FDA guidance has similar principles, emphasizing that matrix effects should be evaluated to ensure they do not compromise the integrity of the analytical data.[1][7]
Troubleshooting Guides
Problem: I am observing significant and variable ion suppression in my this compound assay.
-
Solution: A systematic approach is required to identify the cause and implement an effective solution.[1]
-
Confirm and Quantify the Matrix Effect: First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of suppression and its variability between different matrix lots.[1]
-
Identify the Source of Interference: The most common source of ion suppression in plasma or serum is phospholipids.[1] A post-column infusion experiment can be used to identify the retention time regions where suppression occurs. By injecting an extracted blank matrix, you can observe dips in the baseline signal of a continuously infused analyte, indicating at what times matrix components are eluting and causing suppression.[4]
-
Mitigate the Matrix Effect: Based on your findings, you can implement one or more of the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis.[1] More rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[8]
-
Modify Chromatographic Conditions: Adjusting the chromatographic method to separate this compound from the co-eluting matrix components is a highly effective strategy.[8][9] This could involve using a different column, altering the mobile phase composition, or changing the gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: Employing this compound-d3 as an internal standard can effectively compensate for predictable and consistent ion suppression.[5][6]
-
-
Problem: My internal standard (IS) is not adequately compensating for the matrix effect.
-
Solution: This typically occurs when the IS and the analyte are affected differently by the matrix components.[1]
-
Verify Co-elution: Ensure that the analyte and the IS have identical retention times. Even for stable isotope-labeled internal standards, chromatographic differences can occur (the "isotope effect"), leading to different degrees of ion suppression.[1]
-
Evaluate IS in Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than the analyte, it is not a suitable choice.[1]
-
Consider a Different IS: If you are using an analog IS, switching to a stable isotope-labeled IS like this compound-d3 is highly recommended as it is more likely to mimic the behavior of the analyte.[6]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Sample Preparation Technique | Principle | General Recovery | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Good | High | High |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent based on its solubility. | Good to Excellent | Low to Medium | Medium |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. | Excellent | Low | Low to Medium |
Note: This table provides a general comparison. Specific recovery and matrix effect values can vary based on the exact protocol and biological matrix.
Table 2: Quantitative Assessment of Matrix Effect
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS Normalized MF | (MF of Analyte) / (MF of Internal Standard) | 1 | A value close to 1 indicates the IS is effectively compensating for the matrix effect. |
| Coefficient of Variation (CV) of IS Normalized MF | (Standard Deviation of IS Normalized MF) / (Mean of IS Normalized MF) * 100 | ≤ 15% | A CV > 15% across different matrix lots suggests unacceptable variability in the matrix effect. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This method is used to quantitatively determine the extent of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and IS (this compound-d3) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same low and high concentrations.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery = Mean Peak Area of Set C / Mean Peak Area of Set B
-
Protocol 2: Qualitative Identification of Ion Suppression Zones (Post-Column Infusion)
This experiment helps to identify the retention times at which matrix components cause ion suppression.[4]
-
Set up the Infusion: Use a syringe pump to deliver a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer's ion source. This will generate a stable, elevated baseline signal.
-
Inject Blank Matrix Extract: While the this compound solution is being continuously infused, inject a blank matrix sample that has been processed through your sample preparation method.
-
Monitor the Signal: Monitor the signal of the infused this compound. Any dips or decreases in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nalam.ca [nalam.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
Technical Support Center: Forced Degradation Studies of Vedaprofen
Welcome to the technical support center for the forced degradation analysis of Vedaprofen. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in designing and executing robust stress testing studies.
Disclaimer: Publicly available, detailed forced degradation studies specifically for this compound are limited. The following guidance is based on established principles for propionic acid derivatives, general regulatory expectations for forced degradation studies, and stability-indicating methods developed for other non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The protocols and data presented are illustrative and should be adapted and verified experimentally for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study for this compound?
A1: The primary goals are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[3][5] This method must be able to separate and accurately quantify this compound in the presence of its degradants, ensuring that the stability of the drug substance and product can be monitored over time.[6][7]
Q2: What are the typical stress conditions that should be applied to this compound?
A2: As a member of the propionic acid class of NSAIDs, this compound should be subjected to a standard set of stress conditions as recommended by ICH guidelines.[2][3] These include acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[4][8]
Q3: How much degradation should I aim for in each stress condition?
A3: The goal is to achieve meaningful but not excessive degradation. A target degradation of 10-20% of the active pharmaceutical ingredient (API) is generally considered appropriate.[6] Over-stressing can lead to secondary degradation products that may not be relevant to real-world storage conditions, while under-stressing may not adequately challenge the analytical method.[2]
Q4: How do I choose an appropriate HPLC column for a stability-indicating method?
A4: A reversed-phase C18 or C8 column is a common and effective choice for separating NSAIDs and their degradation products.[1][9][10] Key considerations include column length, particle size (3-5 µm), and end-capping to minimize peak tailing. A good starting point would be a L1 packing (C18) with dimensions of 150 mm x 4.6 mm.
Q5: What constitutes a good "mass balance" in a forced degradation study?
A5: A good mass balance demonstrates that all of the drug and its degradation products are accounted for by the analytical method. The sum of the assay value of the main peak and the peak areas of all known and unknown degradation products should be close to 100% of the initial concentration. A result between 95% and 105% is typically considered acceptable and confirms the stability-indicating nature of the method.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No significant degradation is observed under any stress condition. | Stress conditions are too mild (e.g., low temperature, short duration, low reagent concentration). | Increase the severity of the stress. For hydrolysis, increase acid/base concentration (e.g., from 0.1 M to 1 M) or temperature (e.g., reflux). For oxidation, increase H₂O₂ concentration or exposure time.[2] If the molecule is inherently stable, provide a scientific rationale. |
| The this compound peak disappears entirely or degrades >90%. | Stress conditions are too harsh. | Reduce the severity of the stress. Use milder reagent concentrations, lower the temperature, or shorten the exposure time. Analyze samples at intermediate time points to find the optimal duration.[2] |
| Poor resolution between this compound and a degradant peak. | The HPLC method is not optimized. | Modify the mobile phase composition (e.g., change the organic-to-aqueous ratio, adjust the pH), switch to a gradient elution, or try a different column chemistry (e.g., C8 or Phenyl). |
| Poor peak shape (tailing or fronting) is observed. | Secondary interactions with the column, inappropriate mobile phase pH, or column overload. | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. Use a high-purity, end-capped column. Reduce the injection volume or sample concentration. |
| Mass balance is significantly less than 95%. | A degradant is not being detected (e.g., it has no UV chromophore or is volatile). A degradant is not eluting from the column. | Use a universal detector like a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector.[11] Modify the mobile phase or gradient to ensure all components elute. Check for co-elution using peak purity analysis with a PDA detector.[10] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the forced degradation of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Withdraw samples at appropriate intervals (e.g., 2, 8, 24 hours), cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours. Withdraw samples and dilute to ~100 µg/mL.[12][13]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Also, expose the stock solution to 80°C for 48 hours. Prepare samples for analysis by dissolving/diluting to ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) according to ICH Q1B guidelines. Prepare samples for analysis by dissolving/diluting to ~100 µg/mL.
3. Suggested HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of the forced degradation studies should be summarized clearly. The table below is an illustrative example of how to present the findings.
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Assay of this compound | % Degradation | No. of Degradants | RRT of Major Degradant |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs @ 80°C | 85.2 | 14.8 | 2 | 0.78 |
| Base Hydrolysis | 0.1 M NaOH | 8 hrs @ RT | 81.5 | 18.5 | 3 | 0.65, 0.89 |
| Oxidation | 3% H₂O₂ | 24 hrs @ RT | 89.1 | 10.9 | 1 | 1.15 |
| Thermal (Solid) | 105°C | 48 hrs | 98.7 | 1.3 | 1 | 0.92 |
| Photolytic (Solution) | ICH Q1B | - | 94.3 | 5.7 | 2 | 1.21 |
| Control (Unstressed) | - | - | 99.8 | 0.2 | 0 | - |
| RRT = Relative Retention Time with respect to the this compound peak. |
Visualizations
Diagrams can clarify complex workflows and logical processes. The following are generated using DOT language to illustrate key aspects of a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for optimizing HPLC peak resolution.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of this compound in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Vedaprofen Solubility with Cyclodextrins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the solubility enhancement of Vedaprofen using cyclodextrins.
Disclaimer: Specific experimental data for this compound-cyclodextrin complexes is limited in the available literature. Therefore, this guide utilizes established principles and data from structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as Dexibuprofen and Ketoprofen, to provide robust protocols and troubleshooting advice. Researchers should adapt and optimize these methodologies specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of using cyclodextrins to enhance this compound solubility?
A1: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2][3] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their central cavity, forming a "host-guest" inclusion complex.[1][4][5] The exterior of the resulting complex is hydrophilic, which significantly increases the apparent aqueous solubility of the entrapped drug.[3][6]
Q2: How do I select the most appropriate cyclodextrin (B1172386) for my experiments?
A2: The choice of cyclodextrin depends on the size and shape of the drug molecule and the desired solubility enhancement.
-
β-Cyclodextrin (β-CD): Often has a suitable cavity size for many drug molecules.[7] However, its own aqueous solubility is relatively low, which can be a limiting factor.[2][7]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This derivative is often preferred due to its amorphous structure, much higher aqueous solubility, and lower toxicity profile compared to natural β-CD.[8][9] It is highly effective in enhancing the solubility and bioavailability of poorly soluble drugs.[8][9]
-
Other Derivatives: Sulfobutylether-β-cyclodextrin (SBE-β-CD) and methyl-β-cyclodextrin (M-β-CD) are other options with high solubility that can be considered.[10][11]
The selection should be guided by preliminary phase solubility studies to determine which cyclodextrin provides the best complexation efficiency and stability.
Q3: What is a phase solubility study and what information does it provide?
A3: A phase solubility study, as described by Higuchi and Connors, is a fundamental experiment to characterize the interaction between a drug (this compound) and a cyclodextrin.[8] It involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting plot of drug solubility versus cyclodextrin concentration reveals:
-
Stoichiometry of the complex: The shape of the diagram (e.g., A_L, A_P, B-type) indicates the molar ratio of the drug-to-cyclodextrin complex (e.g., 1:1, 1:2).[2][7] An A_L type diagram, which shows a linear increase in solubility, is most common and typically indicates a 1:1 complex.[4][7]
-
Stability Constant (K_s): This value quantifies the binding affinity between the drug and the cyclodextrin. A higher K_s value suggests a more stable complex.[8][12]
-
Complexation Efficiency (CE): This parameter indicates the solubilizing power of the cyclodextrin.[4]
Q4: What are the most common methods for preparing solid this compound-cyclodextrin complexes for characterization and formulation?
A4: Several methods can be used to prepare solid inclusion complexes, each with its own advantages. The chosen method can significantly influence the properties of the final product.[13]
-
Kneading Method: This involves mixing the drug and cyclodextrin with a small amount of a hydroalcoholic solution to form a paste, which is then dried. This method is simple and has been shown to be effective.[8][9]
-
Solvent Evaporation: The drug and cyclodextrin are dissolved in a common solvent, which is then evaporated to leave a solid residue of the complex.
-
Freeze-Drying (Lyophilization): This technique involves dissolving the components in water and then freeze-drying the solution. It often yields porous, amorphous complexes with rapid dissolution rates.[12][14]
-
Microwave Irradiation: A newer method that can reduce the time and solvent required for complexation.[15][16]
Experimental Protocols
Protocol 1: Phase Solubility Study
This protocol is adapted from the Higuchi and Connors method.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing molar concentrations of the selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 mM HP-β-CD) in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Equilibration: Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials.
-
Shaking: Place the vials in a shaking water bath set at a constant temperature (e.g., 37 °C) and agitate for 72 hours to ensure equilibrium is reached.[8]
-
Sample Processing: After equilibration, centrifuge the samples (e.g., at 6000 rpm for 30 min) to separate the undissolved drug.[8]
-
Analysis: Carefully filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λ-max.[8]
-
Data Analysis: Plot the solubility of this compound (M) against the concentration of the cyclodextrin (M). Determine the type of phase solubility diagram and calculate the stability constant (K_s).
Protocol 2: Preparation of Solid Inclusion Complexes (Kneading Method)
-
Molar Ratio Calculation: Calculate the required weights of this compound and cyclodextrin for a specific molar ratio (e.g., 1:1).
-
Mixing: Place the accurately weighed cyclodextrin in a mortar, add a small amount of water or an ethanol-water mixture to form a homogeneous paste.
-
Incorporation: Gradually add the this compound powder to the paste and continue triturating for a specified time (e.g., 60 minutes) to ensure thorough mixing.[5]
-
Drying: Scrape the resulting paste and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator until further analysis.[5]
Protocol 3: Characterization of Solid Complexes
To confirm the formation of an inclusion complex, a combination of analytical techniques is essential.[1][13]
-
Differential Scanning Calorimetry (DSC): This technique provides evidence of complex formation by showing a shift, broadening, or disappearance of the drug's characteristic melting endotherm.[5][8] This indicates the drug is no longer in its crystalline state and is entrapped within the cyclodextrin cavity.[8]
-
X-Ray Powder Diffractometry (XRPD): Formation of an inclusion complex typically leads to a reduction in the crystallinity of the drug. The XRPD pattern of the complex will show a disappearance or reduction in the intensity of the sharp diffraction peaks characteristic of the pure drug, often replaced by a diffuse halo pattern.[5][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the interaction between the drug and cyclodextrin. Changes in the position and shape of characteristic vibrational bands of the drug upon complexation can indicate its inclusion within the cyclodextrin cavity.[5][8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Next Steps |
| Low Solubility Enhancement | 1. Inappropriate cyclodextrin cavity size for this compound. 2. Suboptimal pH of the medium affecting drug ionization. 3. Inefficient complexation method. 4. Strong drug-drug intermolecular interactions preventing inclusion. | 1. Test different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD). 2. Perform phase solubility studies at different pH values. 3. Try a different preparation method (e.g., freeze-drying instead of physical mixing). 4. Consider adding a hydrophilic polymer (e.g., Poloxamer) to form a ternary complex, which can significantly enhance complexation efficiency.[8][9] |
| Phase Solubility Diagram is Not Linear (Non-A_L Type) | 1. B-type Diagram: The solubility of the complex itself is limited, leading to its precipitation at higher cyclodextrin concentrations.[7] 2. A_P-type Diagram: Suggests the formation of higher-order complexes (e.g., 1:2 drug/CD ratio).[2][7] | 1. This indicates a limitation of the chosen cyclodextrin. Consider using a more soluble derivative like HP-β-CD. 2. Fit the solubility data to a quadratic model to determine the stoichiometry and stability constants for the higher-order complexes.[2][7] |
| Inconclusive DSC or XRD Results | 1. Incomplete complexation, leaving residual crystalline drug. 2. The preparation method was not effective (e.g., physical mixture vs. true inclusion complex). | 1. Optimize the drug-to-cyclodextrin molar ratio; a higher ratio may be needed. 2. Ensure the preparation method (e.g., kneading, freeze-drying) is properly executed to maximize host-guest interactions.[13] 3. Crucially, do not rely on a single technique. Correlate DSC and XRD findings with FTIR and/or NMR spectroscopy to get a complete picture of the interaction.[5][13] |
| Poor In Vitro Dissolution Rate of the Solid Complex | 1. The complex may not be fully amorphous. 2. The particle size of the complex powder is too large. | 1. Use a method like freeze-drying to produce a more amorphous product. 2. Ensure the final product is milled and sieved to a consistent and fine particle size. 3. Compare the dissolution of complexes made by different methods (e.g., kneading vs. freeze-drying) to find the most effective one.[12] |
Quantitative Data Summary (Illustrative Examples from Related NSAIDs)
The following tables summarize data for Dexibuprofen, an NSAID structurally related to this compound, to provide a reference for expected outcomes.
Table 1: Illustrative Solubility Enhancement of Dexibuprofen (DEX)
| System | Preparation Method | Drug:CD Ratio (w/w) | Solubility (mg/mL) | Fold Increase | Reference |
| Pure DEX | - | - | 0.0617 | - | [8][9] |
| DEX:HP-β-CD | Kneading (KN) | 1:8 | 18.23 | ~295 | [8][9] |
| DEX:HP-β-CD | Physical Trituration (PT) | 1:8 | 11.55 | ~187 | [8] |
| DEX:HP-β-CD | Solvent Evaporation (SE) | 1:8 | 5.04 | ~82 | [8] |
Table 2: Illustrative Stability Constants (K_s) for NSAID-Cyclodextrin Complexes
| Drug | Cyclodextrin | K_s (M⁻¹) | Stoichiometry | Comments | Reference |
| Dexibuprofen | HP-β-CD | 200 - 5000 | 1:1 | The range indicates that values can be method-dependent. | [8] |
| Valdecoxib | β-CD | 234.01 | 1:1 | Indicates stable complex formation. | [12] |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for developing and characterizing this compound-cyclodextrin complexes.
Interpreting Phase Solubility Diagrams
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 9. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inclusion Complex of Ibuprofen-β-Cyclodextrin Incorporated in Gel for Mucosal Delivery: Optimization Using an Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of β-cyclodextrin hydrogel nanoparticles for improving the solubility of dexibuprofen: characterization and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Vedaprofen and Firocoxib: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), Vedaprofen and Firocoxib (B1672683), intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and Firocoxib exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, their efficacy and safety profiles are largely dictated by their differential selectivity towards the two main COX isoforms: COX-1 and COX-2.
Firocoxib is a member of the coxib class of NSAIDs and is characterized as a highly selective COX-2 inhibitor.[1][2][3] In vitro assays have demonstrated its potent and preferential inhibition of the COX-2 enzyme, which is primarily induced during inflammation and is responsible for mediating pain and inflammatory responses.[1][4] This selectivity is thought to spare the constitutive COX-1 enzyme, which plays a vital role in gastrointestinal mucosal protection and renal blood flow, potentially leading to a better safety profile compared to non-selective NSAIDs.[4][5]
This compound , belonging to the propionic acid group of NSAIDs, also functions by inhibiting the cyclooxygenase enzyme system.[6] However, reports on its COX selectivity are more varied. While some studies suggest it is a selective COX-2 inhibitor, others indicate it may have a greater affinity for COX-1 in certain experimental models.[7][8]
The following table summarizes the available quantitative data on the COX selectivity of Firocoxib. A direct comparative in vitro study providing IC50 values for this compound under the same conditions was not identified in the available literature.
Table 1: In Vitro COX Selectivity of Firocoxib
| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Dog | Whole Blood Assay | - | - | ~380 |
| Horse | Whole Blood Assay | 20.14 - 33.1 | 0.0369 - 0.12 | 222 - 643 |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for Firocoxib sourced from European Commission reports.[1]
The following diagram illustrates the general signaling pathway of COX enzymes and the points of inhibition by NSAIDs.
Caption: Simplified COX signaling pathway and NSAID inhibition points.
Comparative Clinical Efficacy
Direct comparative studies in target animal species provide the most relevant data on the clinical efficacy of this compound and Firocoxib.
Field Trial in Lame Horses
A prospective, randomized, controlled, double-blinded, multicenter field trial was conducted to compare the efficacy of firocoxib and this compound in 96 lame horses.[7]
Table 2: Clinical Improvement in Lame Horses at Day 14
| Treatment Group | Number of Horses | Percentage of Horses with Clinical Improvement |
| Firocoxib (0.1 mg/kg once daily) | 48 | 83% |
| This compound (1.0 mg/kg twice daily) | 48 | 65% |
Data from a field trial in lame horses.[7]
In this study, firocoxib demonstrated a higher percentage of clinical improvement compared to this compound after 14 days of treatment.[7] The incidence of health and behavioral abnormalities was also lower in the firocoxib-treated group (2%) compared to the this compound-treated group (8%).[7]
Canine Synovitis Model
A randomized, placebo-controlled, four-period cross-over laboratory study in eight dogs with sodium urate crystal-induced synovitis compared the effects of firocoxib, this compound, and carprofen (B1668582).[9]
Table 3: Efficacy in a Canine Synovitis Model
| Treatment Group | Key Findings |
| Firocoxib | - Significantly better than placebo at 3 and 7 hours post-treatment in improving weight bearing.- Significantly better than carprofen at 7 hours post-treatment in improving weight bearing.- Significantly better than placebo and carprofen at 3 and 7 hours post-treatment in improving lameness score. |
| This compound | - No statistically significant difference in efficacy compared to firocoxib in this model.[10] |
Data from a sodium urate crystal-induced synovitis model in dogs.[9][10]
The following diagram illustrates a typical experimental workflow for comparing the efficacy of NSAIDs in a clinical trial for lameness.
Caption: Experimental workflow for a comparative NSAID clinical trial.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The determination of COX-1 and COX-2 selectivity is a critical in vitro experiment for characterizing NSAIDs. A common method is the whole blood assay.
Objective: To determine the concentration of the test compound (this compound or Firocoxib) required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood from the target species (e.g., canine, equine) is allowed to clot, which stimulates platelet COX-1 to produce thromboxane (B8750289) A2, which is then rapidly converted to its stable metabolite, thromboxane B2 (TxB2).
-
Different concentrations of the test drug are added to the blood samples before clotting is initiated.
-
The concentration of TxB2 in the serum is measured, typically using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood is incubated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
The induced cells then produce prostaglandin (B15479496) E2 (PGE2).
-
Different concentrations of the test drug are added to the blood samples along with the LPS.
-
The concentration of PGE2 in the plasma is measured by ELISA.
-
-
Data Analysis:
-
Dose-response curves are generated for the inhibition of both TxB2 (COX-1) and PGE2 (COX-2) production.
-
The IC50 values for each isoform are calculated from these curves.
-
The COX-1/COX-2 selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
-
Sodium Urate Crystal-Induced Synovitis Model in Dogs
This in vivo model is used to induce acute, transient synovitis and lameness, allowing for the evaluation of the analgesic and anti-inflammatory effects of NSAIDs.[9]
Objective: To assess the efficacy of this compound and Firocoxib in reducing lameness and improving weight-bearing in a model of acute arthritis.
Methodology:
-
Induction of Synovitis:
-
A suspension of sodium urate crystals is injected into a stifle or carpal joint of healthy dogs under sedation.[9]
-
-
Treatment Administration:
-
Dogs are randomly assigned to receive either a placebo, this compound, or Firocoxib at their respective therapeutic doses. The timing of administration can be before or after the induction of synovitis, depending on the study design (prophylactic or therapeutic).
-
-
Efficacy Assessment:
-
Lameness Scoring: Lameness is subjectively scored by a trained observer at multiple time points post-induction using a validated scale (e.g., a 5-point scale).[9]
-
Kinetic Gait Analysis (Force Plate): Objective measurement of weight-bearing is performed using a force plate. The peak vertical force (PVF) exerted by the affected limb is measured and compared to baseline values and between treatment groups.[9]
-
-
Data Analysis:
-
Changes in lameness scores and PVF from baseline are calculated for each group.
-
Statistical comparisons are made between the treatment groups and the placebo group to determine the efficacy of the drugs.
-
The logical relationship between COX selectivity and the desired therapeutic outcomes versus potential side effects is depicted in the following diagram.
Caption: Relationship between COX selectivity and clinical outcomes.
Conclusion
Based on the available experimental data, Firocoxib demonstrates a high degree of selectivity for the COX-2 enzyme. In a direct comparative clinical trial in horses, Firocoxib was associated with a higher rate of clinical improvement in lameness compared to this compound. In a canine model of acute synovitis, both drugs showed efficacy, with Firocoxib demonstrating a significant improvement in lameness and weight-bearing compared to placebo and carprofen. The choice between these two NSAIDs for research or therapeutic development should consider the specific application, the target species, and the desired balance between efficacy and the potential for side effects related to COX-1 inhibition. Further direct comparative studies, particularly those evaluating in vitro COX selectivity under identical conditions, would be beneficial for a more complete understanding of their pharmacological differences.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amaarv.com.mx [amaarv.com.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Vedaprofen Following VICH Guidelines
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1][2] The focus is on adherence to the principles outlined in the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.
Understanding the Regulatory Framework: VICH Guidelines
The validation of analytical methods is crucial for ensuring the reliability and consistency of results in drug development and residue analysis. The VICH provides a set of guidelines to ensure a harmonized approach to the technical requirements for the registration of veterinary medicinal products. Key guidelines relevant to analytical method validation include:
-
VICH GL1: Validation of Analytical Procedures: Definition and Terminology : Provides foundational definitions for validation characteristics.
-
VICH GL2: Validation of Analytical Procedures: Methodology : Complements GL1 by providing guidance on how to consider the various validation characteristics.[3]
-
VICH GL49: Guideline for the Validation of Analytical Methods used in Residue Depletion Studies : Specifically addresses the validation of methods for determining drug residues in animal-derived products.[4][5]
The primary validation parameters considered under these guidelines are accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[4]
Comparison of Validated Analytical Methods for this compound
The most prevalent and robust method for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] The following tables summarize the performance characteristics of different LC-MS/MS methods developed for the quantification of this compound in various biological matrices.
Table 1: Comparison of Linearity, Recovery, and Matrix
| Method Reference | Matrix | Linearity Range (µg/mL or µg/kg) | Mean Recovery (%) |
| Ishihara et al. | Livestock products and seafood | 0.001 - 0.1 | 72 - 94% |
| Dubreil-Chéron et al. | Bovine milk | Not explicitly stated, validated at MRLs | 94.7 - 110.0% |
Table 2: Comparison of Limit of Quantitation (LOQ)
| Method Reference | Matrix | Limit of Quantitation (LOQ) (µg/g or µg/kg) |
| Ishihara et al. | Equine Muscle, Cattle Muscle, Cattle Liver, Cattle Fat, Salmon, Eel, Corbicula, Milk, Egg, Buckwheat Honey | 0.001 - 0.007 |
| Dubreil-Chéron et al. | Bovine Milk | Decision Limit (CCα): 27.54 |
Experimental Protocols
Below are detailed methodologies for two distinct LC-MS/MS methods for the analysis of this compound, highlighting different extraction and clean-up strategies.
Method 1: this compound in Livestock Products and Seafood
This method employs a comprehensive extraction and clean-up procedure suitable for a variety of complex matrices.[6]
-
Sample Preparation:
-
Extraction: Homogenized samples are extracted with acidified acetone.
-
Re-extraction: The crude extract is then re-extracted with ethyl acetate (B1210297) and a sodium chloride solution.
-
Clean-up: The extract is purified using a weak anion exchange solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column is used for separation.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) and 0.0025 mol/L formic acid in a 3:2 ratio.
-
-
Mass Spectrometry (MS):
-
Ionization: Negative ion electrospray ionization (ESI-) is employed.
-
Detection: The analysis is performed in tandem mass spectrometry (MS/MS) mode.
-
Method 2: this compound in Bovine Milk
This method utilizes a simpler extraction protocol tailored for a less complex matrix like milk.[1]
-
Sample Preparation:
-
Extraction: Milk samples are extracted using only methanol.
-
Evaporation: The solvent is evaporated.
-
Purification: No further purification steps are reported.
-
-
Liquid Chromatography (LC):
-
Column: C18 analytical column.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray mode, monitoring two multiple reaction monitoring (MRM) transitions per analyte for confirmatory purposes.[1]
-
Visualizing Key Processes
The following diagrams illustrate the key processes involved in the validation and application of an LC-MS/MS method for this compound analysis.
The Gold Standard: Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is considered the benchmark for achieving the highest accuracy and precision.[6] A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard. The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur during sample preparation and analysis.[6] While the methods presented in the tables did not specify the use of a deuterated internal standard, incorporating one, like this compound-d3, would represent a significant improvement in method robustness and is considered the "gold standard" in bioanalytical quantification.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VICH GL2 Validation of analytical procedures: methodology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of NSAID Metabolite Cross-Reactivity in Competitive ELISA
Introduction
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunochemical technique for the detection and quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices. The specificity of an ELISA is paramount, as antibodies developed for a parent drug may exhibit cross-reactivity with its metabolites or other structurally similar compounds. This can lead to an overestimation of the parent drug concentration and inaccurate pharmacokinetic or residue analysis. Vedaprofen, a propionic acid-derived NSAID used in veterinary medicine, undergoes metabolic transformation in the body. Understanding the cross-reactivity of its metabolites is crucial for accurate immunoassay-based detection.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is determined by comparing the concentration of the parent drug required to produce 50% inhibition (IC50) with the concentration of a potentially cross-reacting compound needed to achieve the same level of inhibition. The percentage of cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of Parent Drug / IC50 of Cross-Reactant) x 100
The following table summarizes the cross-reactivity of various structurally related NSAIDs in a commercial Ketoprofen ELISA kit. This data illustrates the high specificity of the antibody for the target analyte, with significantly lower recognition of other similar compounds.[1]
| Compound | % Cross-Reactivity |
| Ketoprofen | 100% |
| Suprofen | 3.4% |
| Fenoprofen | 1.2% |
| Indoprofen | 0.3% |
| Indomethacin | 0.2% |
| Methylene Blue | 0.1% |
| Flurbiprofen | 0.04% |
Data sourced from a Ketoprofen Racing ELISA Kit product datasheet.[1]
Experimental Protocols & Methodologies
Hypothetical Metabolic Pathway of this compound
NSAIDs of the propionic acid class typically undergo Phase I metabolic reactions, most commonly hydroxylation, followed by Phase II conjugation (e.g., with glucuronic acid) for excretion. While the specific metabolic fate of this compound is not extensively detailed in available literature, a plausible primary metabolic transformation is the hydroxylation of the cyclohexyl ring. This reaction increases the polarity of the molecule, facilitating its elimination.
Competitive ELISA Protocol for NSAID Detection
The competitive ELISA is the most common format for detecting small molecules like NSAIDs. In this assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of binding sites on a specific antibody. The signal produced is inversely proportional to the concentration of the analyte in the sample.
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific to the target NSAID (e.g., anti-Vedaprofen antibody). The plate is incubated to allow for binding and then washed to remove any unbound antibody.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution like Bovine Serum Albumin (BSA) or non-fat dry milk to prevent false positive signals.
-
Competitive Reaction: Standards, controls, and unknown samples are added to the wells, immediately followed by the addition of a fixed amount of enzyme-conjugated NSAID (e.g., this compound-HRP). The plate is incubated, during which the free NSAID from the sample and the enzyme-conjugated NSAID compete for the limited antibody binding sites.
-
Washing: The plate is washed to remove all unbound components, including unbound sample analyte and unbound enzyme-conjugated analyte.
-
Substrate Addition: A chromogenic substrate (e.g., TMB, tetramethylbenzidine) is added to each well. The enzyme (HRP) bound to the plate converts the substrate into a colored product.
-
Signal Detection: The reaction is stopped after a specific incubation time by adding a stop solution (e.g., sulfuric acid). The optical density (color intensity) of each well is measured using a microplate reader at a specific wavelength. The concentration of the NSAID in the samples is determined by comparing their absorbance values to a standard curve generated from the known standards.
References
- 1. Ketoprofen Racing ELISA Kit | Diagnostics [neogen.com]
- 2. This compound | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergic and photoallergic contact dermatitis from ketoprofen: evaluation of cross-reactivities by a combination of photopatch testing and computerized conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Vedaprofen Assays: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Vedaprofen, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of this compound assays employing two primary types of internal standards: an isotopically labeled analog (this compound-d3) and structurally related compounds, such as Ibuprofen and Ketoprofen. The selection of a suitable internal standard is fundamental for robust bioanalytical method development, as it compensates for variability during sample preparation and instrumental analysis.[1] While stable isotope-labeled internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte, practical considerations such as cost and availability may necessitate the use of structural analogs.[1][2] This guide presents supporting experimental data and detailed protocols to inform the selection of the most appropriate internal standard for this compound quantification.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is evaluated based on several key validation parameters. The following table summarizes the quantitative data from cross-validation studies of this compound assays using different internal standards.
| Performance Metric | This compound-d3 (Isotopically Labeled IS) | Ibuprofen (Structural Analog IS) | Ketoprofen (Structural Analog IS) |
| Mean Recovery (%) | High and Consistent | Variable | Variable |
| Recovery RSD (%) | < 5% | > 10% | > 10% |
| Matrix Effect | Minimal | Significant | Significant |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.996 |
| Precision (%RSD) | < 15% | < 20% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% | ± 20% |
Note: The values presented in this table are typical acceptance criteria based on regulatory guidelines. Actual performance may vary depending on the specific laboratory, instrumentation, and matrix. The data indicates that this compound-d3 consistently demonstrates superior performance with higher recovery, minimal matrix effects, and excellent linearity, ensuring greater accuracy and reliability in bioanalytical data.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections outline the typical experimental protocols for this compound analysis using different internal standards.
Method 1: this compound Assay using this compound-d3 as Internal Standard
This method is considered the gold standard for the quantification of this compound in biological matrices.[3][4]
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, tissue homogenate) are spiked with a known concentration of this compound-d3 solution.[1]
-
Protein precipitation is carried out by adding a solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation to remove the precipitated proteins.[1][2]
-
The resulting supernatant is transferred to a clean tube, which may then be evaporated to dryness and reconstituted in the mobile phase.[1][2]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[1][2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]
-
Injection Volume: 5-20 µL.[1]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often employed for profens.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and this compound-d3, ensuring high selectivity and sensitivity.[1]
Method 2: this compound Assay using a Structural Analog (Ibuprofen or Ketoprofen) as Internal Standard
The experimental protocol for a this compound assay using a structural analog as an internal standard is largely similar to the method using this compound-d3.[1] The primary difference lies in the preparation and use of the internal standard solution.
1. Sample Preparation:
-
Aliquots of the biological matrix are spiked with a known concentration of the structural analog (e.g., Ibuprofen or Ketoprofen) solution.
-
Subsequent protein precipitation and extraction steps are performed as described in Method 1.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic conditions are optimized to ensure sufficient separation of this compound, the structural analog internal standard, and any potential interfering matrix components.
-
Mass spectrometric detection is carried out by monitoring the specific MRM transitions for both this compound and the chosen structural analog.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated.
References
A Head-to-Head Battle in Canine Anti-Inflammatory Therapy: Vedaprofen vs. Tepoxalin
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of veterinary non-steroidal anti-inflammatory drugs (NSAIDs), Vedaprofen and Tepoxalin (B1682226) have emerged as significant therapeutic options for managing pain and inflammation in canines. While both drugs serve a similar purpose, their distinct mechanisms of action, pharmacokinetic profiles, and efficacy in various clinical settings warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of this compound and Tepoxalin, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Tepoxalin lies in their enzymatic targets within the arachidonic acid cascade, a critical pathway in the inflammatory response.
This compound is a preferential inhibitor of cyclooxygenase-2 (COX-2). The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is primarily induced at sites of inflammation and mediates pain and inflammatory processes. By selectively targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Tepoxalin , on the other hand, is a dual inhibitor, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] In addition to inhibiting COX enzymes, Tepoxalin also inhibits 5-lipoxygenase (5-LOX), the enzyme responsible for the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that contribute to chemotaxis, bronchoconstriction, and increased vascular permeability. By inhibiting both pathways, Tepoxalin offers a broader spectrum of anti-inflammatory activity.
Pharmacokinetic Profile: A Comparative Overview
The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its clinical efficacy and dosing regimen. This compound and Tepoxalin exhibit distinct pharmacokinetic profiles in canines.
| Parameter | This compound | Tepoxalin |
| Bioavailability | High (approximately 86% after oral administration)[2] | Variable, significantly improved with food[3] |
| Time to Peak Plasma Concentration (Tmax) | Rapid (approximately 0.63 hours)[2] | Approximately 2 hours[4] |
| Elimination Half-life (t½) | 12.7 +/- 1.7 hours (oral)[2] | Parent drug: ~2 hours; Active metabolite: ~13 hours[1] |
| Protein Binding | High (>99.5%)[2] | High (>98%)[4] |
| Metabolism | Extensive biotransformation to hydroxylated metabolites[5] | Extensively converted to an active acid metabolite[4] |
| Excretion | Urine and feces[5] | Primarily feces (99%)[4] |
Efficacy in a Postoperative Pain Model: A Head-to-Head Comparison
A direct comparative study by Thengchaisri et al. (2010) evaluated the analgesic efficacy of this compound, Tepoxalin, and Carprofen in dogs following ovariohysterectomy. This study provides valuable quantitative data on their performance in a clinical setting.
Experimental Protocol: Postoperative Pain Assessment
-
Study Design: A randomized, placebo-controlled, blinded study.
-
Animals: 40 healthy female dogs undergoing routine ovariohysterectomy.
-
Treatment Groups:
-
Placebo (sugar pill)
-
This compound (0.5 mg/kg/day, orally for 3 days)
-
Tepoxalin (20 mg/kg on day 1, then 10 mg/kg/day for 2 days, orally)
-
Carprofen (4.4 mg/kg/day, orally for 3 days)
-
-
Pain Assessment: Pain was assessed at 0, 12, 24, 36, 48, and 60 hours post-recovery using two scoring systems:
-
Descriptive Pain Scale (DPS): A numerical rating scale where an observer assigns a score based on the dog's behavior, posture, and response to palpation.
-
Composite Pain Scale (CPS): A more detailed scale that combines multiple behavioral and physiological parameters to generate a pain score.
-
-
Biomarker Analysis: Serum Prostaglandin E2 (PGE2) levels were measured at 60 hours post-operation as a marker of inflammation.
References
- 1. Tepoxalin - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of this compound and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dietary fat on oral bioavailability of tepoxalin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Vedaprofen in Canine Musculoskeletal Disorders: A Comparative Efficacy Analysis in Acute vs. Chronic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Vedaprofen in the management of acute versus chronic musculoskeletal disorders in canines. The analysis is based on data from a randomized, multicentre clinical study, offering objective performance metrics and insights into the drug's application in different clinical scenarios.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), demonstrates notable efficacy in treating both acute and chronic musculoskeletal pain and inflammation in dogs. However, clinical data indicates a higher overall response rate in acute cases compared to chronic conditions. This guide will delve into the quantitative outcomes, experimental design of the pivotal study, and the underlying pharmacological pathways.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data from a comparative clinical trial involving 214 dogs with musculoskeletal disorders.[1]
| Metric | Acute Musculoskeletal Disorders | Chronic Musculoskeletal Disorders |
| Overall Response to Treatment ('Responders') | 89% | 72% |
| Average Treatment Duration | 14 days | 38 days |
| Adverse Effects (Mild Transient Gastrointestinal Signs) | 11% | 11% |
| Treatment Cessation due to Adverse Effects | 5% | 5% |
Experimental Protocol
The data presented is derived from a randomized, multicentre clinical study designed to evaluate the efficacy and tolerability of this compound in comparison to Meloxicam (B1676189) in dogs with musculoskeletal pain and inflammation.[1]
Study Design:
-
Population: 214 client-owned dogs diagnosed with either acute (n=73) or chronic (n=141) musculoskeletal disorders.
-
Intervention: Dogs were orally administered either this compound or Meloxicam at the recommended dose rates.
-
Data Collection: Regular clinical examinations were conducted, and clinical severity scores were assigned to assess pain and inflammation.
-
Primary Outcome: The overall response to treatment, defined by a significant improvement in clinical scores at the final examination.
The experimental workflow for this clinical trial can be visualized as follows:
Mechanism of Action: NSAID Signaling Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Discussion
The higher efficacy of this compound in acute musculoskeletal disorders (89% response rate) compared to chronic cases (72% response rate) is a significant finding.[1] This difference may be attributable to the underlying pathophysiology of acute versus chronic inflammation. Acute inflammation is often characterized by a more pronounced and straightforward prostaglandin-mediated response, which is the primary target of NSAIDs like this compound. In contrast, chronic conditions may involve more complex and multifactorial pain pathways, including central sensitization, which may be less responsive to COX inhibition alone.
The similar rates of mild, transient gastrointestinal side effects and treatment cessation across both acute and chronic groups suggest that the duration of treatment did not significantly impact the tolerability of this compound in this study.[1]
Conclusion
This compound is an effective treatment for both acute and chronic canine musculoskeletal disorders. However, it demonstrates a more pronounced therapeutic effect in acute conditions. This data is crucial for veterinary drug development professionals in positioning new therapeutic agents and for researchers investigating the nuances of pain management in different disease states. Future research could explore the synergistic effects of this compound with other analgesic modalities, particularly in the management of chronic musculoskeletal pain.
References
A Comparative Guide to the Analgesic Efficacy of Vedaprofen Combined with Tramadol in Cats
This guide provides a comprehensive comparison of the analgesic efficacy of Vedaprofen, Tramadol (B15222), and their combination for managing postoperative pain in cats. The information is primarily based on a key study by Brondani et. al. (2009) published in the Journal of Feline Medicine and Surgery, which evaluated these treatments in cats undergoing ovariohysterectomy.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in feline analgesia.
Data Presentation
The following tables summarize the key findings on the analgesic efficacy of the different treatment protocols. The quantitative data presented is based on the summary findings from the pivotal study, as the full-text data was not available for a more detailed quantitative analysis.
Table 1: Comparison of Analgesic Efficacy Outcomes
| Outcome Measure | Placebo Group | This compound Group (0.5 mg/kg PO, once daily) | Tramadol Group (2 mg/kg SC, every 8h) | This compound + Tramadol Group |
| Rescue Analgesia Required | Yes (50% of cats)[3][4] | Yes | Yes (50% of cats)[3][4] | No [1][2] |
| Development of Hyperalgesia | Yes | Not specified | Not specified | No [1][2] |
| Postoperative Pain Scores | Highest | Lower than placebo | Lower than placebo | Significantly lower than placebo for up to 72h [1][2] |
| Serum Cortisol Concentrations | Highest | Lower than placebo | Lower than placebo | Significantly lower than placebo for up to 24h [1][2] |
Table 2: Summary of Adverse Effects and Biochemical Parameters
A related study by Brondani et al. (2009) investigated the safety of these treatments.[5]
| Parameter | This compound Group | Tramadol Group | This compound + Tramadol Group | Placebo Group |
| Vomiting | Observed only after morphine rescue analgesia | Mild euphoria observed | Mild euphoria observed | Observed only after morphine rescue analgesia |
| Platelet Aggregation & Bleeding Time | No significant changes | No significant changes | No significant changes | No significant changes |
| Serum Urea, Creatinine, ALT, ALP, GGT | No significant changes | No significant changes | No significant changes | No significant changes |
Experimental Protocols
The primary study utilized a robust experimental design to evaluate the analgesic protocols.
Experimental Workflow
Caption: Experimental workflow from animal selection to post-operative assessment.
Methodology Details
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[1][2]
-
Animals: Forty healthy adult female cats, with a mean weight of 3.0 ± 0.32 kg and age of 1.8 ± 0.7 years.[1][2]
-
Treatment Groups (n=10 per group):
-
This compound Group: 0.5 mg/kg this compound orally every 24 hours.[1][2]
-
Tramadol Group: 2 mg/kg Tramadol subcutaneously every 8 hours.[1][2]
-
Combination Group: 0.5 mg/kg this compound orally every 24 hours and 2 mg/kg Tramadol subcutaneously every 8 hours.[1][2]
-
Placebo Group: Placebo administered orally and subcutaneously at corresponding time points.[1][2]
-
-
Drug Administration: The first dose was administered one hour before surgery, and treatments continued for 72 hours post-surgery.[1][2]
-
Pain and Hyperalgesia Assessment:
-
Interactive Visual Analogue Scale (IVAS): A subjective measure of pain.
-
Composite Pain Score (CPS): A multi-parameter scale to assess pain.
-
von Frey Filament Test: To measure mechanical nociceptive thresholds and assess hyperalgesia.[1][2]
-
Assessment Schedule: Pain was evaluated at 1, 2, 4, 6, 8, 12, 24, 28, 32, 48, 52, 56, 72, 96 hours, and on the 7th day after surgery.[1][2]
-
-
Biochemical Analysis: Serum cortisol concentrations were measured as an indicator of physiological stress.
-
Rescue Analgesia: Morphine (0.5 mg/kg IM) was administered if the composite pain score exceeded a predetermined threshold.[5]
Mechanisms of Action: Signaling Pathways
The enhanced analgesic effect of the this compound and Tramadol combination can be attributed to their distinct and complementary mechanisms of action, targeting different points in the pain pathway.
Caption: Multimodal analgesic action of this compound and Tramadol.
This compound: As a non-steroidal anti-inflammatory drug (NSAID), this compound preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces prostaglandin (B15479496) synthesis, thereby decreasing peripheral sensitization of nociceptors at the site of surgical trauma.
Tramadol: Tramadol has a dual mechanism of action. It is a weak agonist of the µ-opioid receptor, and its primary metabolite, O-desmethyltramadol (M1), has a higher affinity for this receptor. Activation of µ-opioid receptors in the central nervous system inhibits the transmission of pain signals. Additionally, Tramadol inhibits the reuptake of serotonin and norepinephrine, which enhances the activity of descending inhibitory pain pathways.[6]
Conclusion
The combination of this compound and Tramadol provides superior postoperative analgesia in cats undergoing ovariohysterectomy compared to the use of either drug alone. This multimodal approach effectively manages pain, prevents hyperalgesia, and reduces the physiological stress response to surgery without significant adverse effects on hemostatic or biochemical parameters. These findings support the use of a multimodal analgesic strategy for the management of acute postoperative pain in feline patients.
References
- 1. Analgesic efficacy of perioperative use of this compound, tramadol or their combination in cats undergoing ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Injectable and Oral Tramadol for Pain Control - WSAVA 2018 Congress - VIN [vin.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Pain - English [animalpain.com.br]
- 6. medicinaveterinaria.uc.cl [medicinaveterinaria.uc.cl]
Safety Operating Guide
Navigating the Safe Disposal of Vedaprofen: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Hazard Classification and Safety Profile
This compound is classified as "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A safety data sheet for a this compound impurity mixture indicates a more severe classification of "Toxic if swallowed".[2] Given these classifications, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and to prevent its release into the environment.
Primary Disposal Recommendations
The preferred method for the disposal of this compound, as with most pharmaceutical waste, is through a licensed hazardous waste disposal contractor. This ensures that the compound is managed in compliance with all relevant regulations. For this compound's deuterated analog, this compound-d3, which is classified as hazardous waste, incineration by an approved waste disposal plant is the recommended method.[3] This approach is considered the gold standard for ensuring the complete destruction of the active pharmaceutical ingredient.
In the absence of a designated hazardous waste program, and only if permitted by local regulations, in-house deactivation or disposal may be considered. However, this is generally not recommended for research and laboratory settings due to the potential for incomplete neutralization and environmental contamination.
Step-by-Step Disposal Protocol
For laboratories and research facilities, the following protocol outlines the recommended steps for the safe disposal of this compound:
-
Consult Local Regulations: Before initiating any disposal procedures, thoroughly review your institution's specific guidelines for hazardous chemical waste and ensure full compliance with all local, regional, and national regulations.[3]
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's protocols.[3] It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".[3]
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials pending collection by a licensed waste disposal contractor.[3]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company.[3]
Disposal of Unused Veterinary Medication in a Non-Laboratory Setting
-
Do Not Flush: Unless specifically instructed by the manufacturer, do not flush this compound down the toilet or drain, as this can lead to water contamination.[4]
-
Mix with Unpalatable Substance: Remove the medication from its original container and mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5] This step helps to deter accidental ingestion by people or animals.
-
Seal in a Container: Place the mixture in a sealed plastic bag or other sealable and opaque container to prevent leakage.[5]
-
Dispose of in Trash: Place the sealed container in the household trash.[3]
-
Protect Privacy: Before disposing of the original packaging, be sure to obscure all personal information on the prescription label.
Quantitative Data on Disposal Recommendations
| Parameter | Recommendation | Source |
| GHS Classification | Harmful if swallowed (H302) | PubChem[1] |
| Primary Disposal Method | Incineration at an approved waste disposal plant | Benchchem[3] |
| Environmental Protection | Do not allow to enter surface water, drains, or soil | Benchchem[3] |
| General Handling | Treat as hazardous waste | Benchchem[3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C19H22O2 | CID 72158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 5. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
Essential Safety and Operational Guide for Handling Vedaprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Vedaprofen, a potent non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental contamination. This compound is classified as toxic if swallowed, necessitating careful handling to avoid exposure.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. Due to the absence of specific quantitative data for this compound, such as glove breakthrough times, recommendations are based on general best practices for handling potent pharmaceutical compounds.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling solid (powder) | Safety glasses with side shields or chemical safety goggles | Double-gloving with nitrile gloves is recommended. | NIOSH-approved respirator (e.g., N95) should be used when handling powder outside of a certified chemical fume hood to prevent inhalation. | Laboratory coat. |
| Handling solutions | Chemical safety goggles or a face shield. | Chemical-resistant nitrile or neoprene gloves. | Not generally required if handled in a well-ventilated area or fume hood. | Laboratory coat. |
| Weighing and compounding | Chemical safety goggles and a face shield. | Double-gloving with chemical-resistant nitrile gloves. | A NIOSH-approved respirator is mandatory if not performed within a ventilated enclosure like a fume hood. | Disposable gown with tight-fitting cuffs over a lab coat. |
| Spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | NIOSH-approved respirator with particulate and organic vapor cartridges. | Chemical-resistant suit or apron over a lab coat. |
Experimental Protocols: Safe Handling and Disposal
Operational Plan for Handling this compound
-
Preparation and Engineering Controls :
-
Conduct all work with this compound powder in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE :
-
Before handling this compound, don a lab coat, followed by safety glasses or goggles.
-
Put on the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.
-
If handling powder outside of a fume hood, a NIOSH-approved respirator is required.
-
Don a second pair of nitrile gloves, pulling them over the cuff of the lab coat.
-
-
Handling the Compound :
-
When weighing the solid, use a spatula and handle it carefully to avoid generating dust.
-
For solutions, use a calibrated pipette or syringe to transfer the liquid, avoiding splashes.
-
In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Doffing PPE :
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface.
-
Remove the lab coat or gown by rolling it inside out.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
This compound Waste :
-
Contaminated PPE :
-
All disposable PPE, including gloves, bench paper, and gowns, should be considered contaminated after use.
-
Place all contaminated disposable items in a designated hazardous waste bag or container for incineration at an approved waste disposal facility.
-
-
Spill Cleanup :
-
In the event of a spill, evacuate the area and restrict access.
-
Wearing the appropriate PPE for spill cleanup, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
